Ethyl 7-oxo-7-phenylheptanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-oxo-7-phenylheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-2-18-15(17)12-8-4-7-11-14(16)13-9-5-3-6-10-13/h3,5-6,9-10H,2,4,7-8,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMINFMRYRQRRTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455501 | |
| Record name | ETHYL 7-OXO-7-PHENYLHEPTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112665-41-5 | |
| Record name | ETHYL 7-OXO-7-PHENYLHEPTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of Ethyl 7-oxo-7-phenylheptanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-oxo-7-phenylheptanoate, also known as ethyl 6-benzoylhexanoate, is a keto-ester of significant interest in organic synthesis. Its bifunctional nature, incorporating both a ketone and an ester, makes it a valuable intermediate for the synthesis of more complex molecules. Notably, it serves as a key precursor in the production of Seratrodast, a thromboxane A2 receptor antagonist used in the treatment of asthma.[1][2] This guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols and data presentation.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below. While experimental spectroscopic data for this specific molecule is not widely published, expected values based on its structure and data from analogous compounds are provided for characterization purposes.
| Property | Value | Reference |
| CAS Number | 112665-41-5 | [1] |
| Molecular Formula | C₁₅H₂₀O₃ | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| Appearance | White to pale yellow crystalline powder or oil | [3] |
| Boiling Point | 353.736 °C at 760 mmHg | [1] |
| Density | 1.035 g/cm³ | [1] |
| Flash Point | 153.394 °C | [1] |
| Solubility | Soluble in most organic solvents | |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 7.95 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 4.12 (q, 2H), 2.98 (t, 2H), 2.32 (t, 2H), 1.75-1.65 (m, 4H), 1.45-1.35 (m, 2H), 1.25 (t, 3H) | Based on[4] |
| ¹³C NMR (CDCl₃, 101 MHz) | Predicted: δ 200.0, 173.5, 136.9, 133.0, 128.6, 128.0, 60.4, 38.7, 34.1, 28.9, 24.7, 23.9, 14.2 | Based on[4] |
Synthesis Protocol
The synthesis of this compound can be efficiently achieved through a two-step process involving the Friedel-Crafts acylation of benzene to form the intermediate carboxylic acid, followed by Fischer esterification.
Step 1: Synthesis of 7-oxo-7-phenylheptanoic acid via Friedel-Crafts Acylation
This step involves the reaction of benzene with a suitable acylating agent, such as 6-(chloroformyl)hexanoic acid or pimelic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous benzene (acting as both reactant and solvent).
-
Addition of Acylating Agent: Cool the mixture in an ice bath. Slowly add a solution of 6-(chloroformyl)hexanoic acid (1.0 equivalent) in anhydrous benzene dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 50-60 °C for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 7-oxo-7-phenylheptanoic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
Caption: Workflow for the synthesis of 7-oxo-7-phenylheptanoic acid.
Step 2: Synthesis of this compound via Fischer Esterification
The carboxylic acid intermediate is then esterified using ethanol in the presence of an acid catalyst.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 7-oxo-7-phenylheptanoic acid (1.0 equivalent) in an excess of absolute ethanol.
-
Addition of Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 3-5 mol%).
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether or ethyl acetate.
-
Neutralization and Washing: Wash the organic solution with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Caption: Workflow for the esterification to this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the ethyl ester protons (a quartet and a triplet), and the methylene protons of the heptanoate chain. The ¹³C NMR spectrum should display distinct peaks for the ketone and ester carbonyl carbons, the aromatic carbons, and the aliphatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching of the ketone (around 1685 cm⁻¹) and the ester (around 1730 cm⁻¹), as well as C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum would show the molecular ion peak [M]⁺ and characteristic fragmentation patterns.
This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available resources.
References
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 7-oxo-7-phenylheptanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 7-oxo-7-phenylheptanoate (CAS No. 112665-41-5), a key intermediate in the synthesis of various pharmaceutical compounds, notably Seratrodast. This document collates available physical and chemical data, outlines a probable synthetic route via Friedel-Crafts acylation with a detailed experimental protocol, and presents predicted spectral data to aid in the characterization of this compound. All quantitative data are summarized in structured tables, and a logical workflow for its synthesis is provided as a Graphviz diagram. This guide is intended to serve as a valuable resource for professionals in organic synthesis and drug development.
Introduction
This compound, also known as ethyl 6-benzoylhexanoate, is a keto-ester of significant interest in the pharmaceutical industry. Its bifunctional nature, possessing both a ketone and an ester functional group, makes it a versatile building block for the synthesis of more complex molecules. A primary application of this compound is its role as a crucial intermediate in the production of Seratrodast, a thromboxane A2 receptor antagonist used in the treatment of asthma[1]. Understanding the physicochemical properties and synthetic route of this compound is therefore essential for process optimization and the development of new synthetic methodologies.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀O₃ | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| CAS Number | 112665-41-5 | [1] |
| Appearance | White to pale yellow crystalline powder | |
| Melting Point | 58-62 °C | |
| Boiling Point | 353.7 °C at 760 mmHg | [1] |
| Density | 1.035 g/cm³ | [1] |
| Flash Point | 153.4 °C | [1] |
| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, acetone); slightly soluble in water. | |
| Assay | ≥98.0% | [1] |
Synthesis of this compound
A plausible and widely utilized method for the synthesis of aryl ketones is the Friedel-Crafts acylation. In the case of this compound, this would involve the reaction of benzene with a suitable acylating agent, such as 7-chloro-7-oxoheptanoic acid ethyl ester, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
The following is a generalized experimental protocol for the synthesis of this compound via Friedel-Crafts acylation. This protocol is based on established procedures for similar reactions and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Benzene
-
7-chloro-7-oxoheptanoic acid ethyl ester (ethyl adipoyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled to 0 °C in an ice bath.
-
Addition of Reactants: A solution of 7-chloro-7-oxoheptanoic acid ethyl ester in anhydrous dichloromethane is added dropwise to the stirred suspension of aluminum chloride. Following this, benzene is added dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period (typically 2-4 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is cooled to room temperature and then slowly poured into a flask containing a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Isolation: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Caption: Synthetic workflow for this compound.
Predicted Spectroscopic Data
The following tables present the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. These predictions are based on the chemical structure and typical spectral values for the functional groups present.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.95 | Doublet | 2H | Aromatic (ortho) |
| 7.55 | Triplet | 1H | Aromatic (para) |
| 7.45 | Triplet | 2H | Aromatic (meta) |
| 4.12 | Quartet | 2H | -OCH₂CH₃ |
| 2.98 | Triplet | 2H | -COCH₂- |
| 2.32 | Triplet | 2H | -CH₂COO- |
| 1.75 - 1.65 | Multiplet | 4H | -COCH₂CH₂CH₂CH₂- |
| 1.45 - 1.35 | Multiplet | 2H | -COCH₂CH₂CH₂- |
| 1.25 | Triplet | 3H | -OCH₂CH₃ |
| Chemical Shift (ppm) | Assignment |
| 200.0 | C=O (ketone) |
| 173.5 | C=O (ester) |
| 136.9 | Aromatic (ipso) |
| 133.0 | Aromatic (para) |
| 128.6 | Aromatic (meta) |
| 128.0 | Aromatic (ortho) |
| 60.4 | -OCH₂CH₃ |
| 38.5 | -COCH₂- |
| 34.1 | -CH₂COO- |
| 28.9 | Aliphatic CH₂ |
| 24.7 | Aliphatic CH₂ |
| 23.9 | Aliphatic CH₂ |
| 14.2 | -OCH₂CH₃ |
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3060 | Weak | C-H stretch (aromatic) |
| 2935, 2860 | Medium | C-H stretch (aliphatic) |
| 1735 | Strong | C=O stretch (ester) |
| 1685 | Strong | C=O stretch (aryl ketone) |
| 1595, 1450 | Medium | C=C stretch (aromatic ring) |
| 1250, 1180 | Strong | C-O stretch (ester) |
| 750, 690 | Strong | C-H bend (monosubstituted benzene) |
| m/z | Relative Intensity | Assignment |
| 248 | Moderate | [M]⁺ |
| 203 | Moderate | [M - OCH₂CH₃]⁺ |
| 175 | Low | [M - C₄H₈COO]⁺ |
| 147 | Moderate | [M - C₆H₁₃O]⁺ |
| 120 | Strong | [C₆H₅COCH₃]⁺ |
| 105 | Very Strong | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | Strong | [C₆H₅]⁺ (Phenyl cation) |
Conclusion
This compound is a valuable intermediate in organic and pharmaceutical chemistry. This guide has summarized its key physicochemical properties and provided a detailed, plausible synthetic protocol based on the Friedel-Crafts acylation. The inclusion of predicted spectral data serves as a useful reference for the characterization of this compound in a laboratory setting. Further experimental verification of the spectral data is encouraged to build upon the information presented in this guide.
References
Spectroscopic and Analytical Characterization of Ethyl 7-oxo-7-phenylheptanoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 7-oxo-7-phenylheptanoate (CAS 112665-41-5). Due to the limited availability of published experimental spectra, this document presents predicted spectroscopic data based on the compound's chemical structure, alongside detailed, generalized experimental protocols for the acquisition of such data. This guide is intended to support research and development activities where this compound is utilized, particularly in its role as a key intermediate in the synthesis of pharmaceuticals like Seratrodast.[1]
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: Ethyl 6-benzoylhexanoate, 7-Oxo-7-phenylheptanoic acid ethyl ester[1]
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. It is important to note that these are predicted values and should be confirmed by experimental data.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |
| H-a | 7.95 | d | 2H |
| H-b | 7.55 | t | 1H |
| H-c | 7.45 | t | 2H |
| H-d | 2.95 | t | 2H |
| H-e | 2.30 | t | 2H |
| H-f | 1.75 | p | 2H |
| H-g | 1.65 | p | 2H |
| H-h | 4.12 | q | 2H |
| H-i | 1.25 | t | 3H |
Structure for NMR assignment:
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |
| C=O (ketone) | 200.0 |
| C=O (ester) | 173.5 |
| C (aromatic, C-ipso) | 137.0 |
| CH (aromatic) | 133.0 |
| CH (aromatic) | 128.5 |
| CH (aromatic) | 128.0 |
| O-CH₂ | 60.5 |
| CH₂-C=O (ketone) | 38.5 |
| CH₂-C=O (ester) | 34.0 |
| CH₂ | 29.0 |
| CH₂ | 24.5 |
| CH₂ | 23.5 |
| CH₃ | 14.0 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Aryl Ketone) | 1685 | Strong |
| C=O (Ester) | 1735 | Strong |
| C-H (Aromatic) | 3100-3000 | Medium |
| C-H (Aliphatic) | 3000-2850 | Medium |
| C-O (Ester) | 1250-1100 | Strong |
| C=C (Aromatic) | 1600, 1450 | Medium |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z (Predicted) | Interpretation |
| 248 | [M]⁺ (Molecular Ion) |
| 203 | [M - OCH₂CH₃]⁺ |
| 120 | [C₆H₅COCH₃]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 0 to 220 ppm
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the sample on the plate.
-
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer
-
Mode: Transmittance
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Data Acquisition (Electron Ionization - EI):
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Mass Range: m/z 50-500
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of a chemical compound.
Logical Relationships in Spectroscopic Data Interpretation
Caption: Logical flow from chemical structure to spectroscopic data interpretation.
References
The Elusive Bioactivity of Ethyl 7-oxo-7-phenylheptanoate Derivatives: A Landscape of Limited Exploration
For the attention of researchers, scientists, and drug development professionals, this technical overview addresses the current state of knowledge regarding the potential biological activity of Ethyl 7-oxo-7-phenylheptanoate derivatives. Despite the structural promise of this scaffold, a comprehensive review of the scientific literature and patent landscape reveals a significant scarcity of dedicated research into the synthesis and biological evaluation of a diverse range of its derivatives. The parent molecule, this compound, is primarily documented as a chemical intermediate, most notably in the synthesis of Seratrodast, a thromboxane A2 receptor antagonist used in the treatment of asthma.
Extrapolating Potential from Related Structures
The core structure of this compound combines a long-chain ketoester with a terminal phenyl group. By analogy with broader classes of compounds, we can infer potential biological activities that warrant investigation.
Potential Anti-inflammatory Activity
Long-chain phenyl-substituted ketones have demonstrated anti-inflammatory properties in preclinical studies. The presence of the phenyl ring and the keto group are often associated with interactions with inflammatory pathways. For instance, various phenyl styryl ketones have been investigated for their anti-inflammatory effects, which are thought to be mediated through the inhibition of inflammatory enzymes and signaling pathways.
Hypothesized Anti-inflammatory Workflow:
The following diagram illustrates a general workflow for screening compounds for anti-inflammatory activity, a process that could be applied to novel this compound derivatives.
Caption: A generalized workflow for screening and developing anti-inflammatory drug candidates.
Potential Anticancer Activity
The structural motif of an aryl ketone is present in numerous compounds with demonstrated cytotoxic activity against various cancer cell lines. The phenyl ring can be substituted with various functional groups to modulate activity and selectivity. Structure-activity relationship (SAR) studies of analogous compound series often reveal that the nature and position of substituents on the phenyl ring are critical for anticancer potency.
Hypothesized Signaling Pathway Inhibition:
Many anticancer agents function by inhibiting key signaling pathways that are dysregulated in cancer cells. The diagram below depicts a simplified, hypothetical signaling cascade that could be a target for novel anticancer compounds.
Caption: A simplified MAPK/ERK signaling pathway, a common target for anticancer therapies.
Potential Antimicrobial Activity
Long-chain fatty acid esters and their derivatives have been investigated for their antimicrobial properties. The lipophilic nature of the heptanoate chain could facilitate interaction with and disruption of microbial cell membranes. Modifications to the phenyl ring or the ester group could enhance the potency and spectrum of activity against various bacterial and fungal strains.
Methodological Considerations for Future Research
To systematically explore the biological potential of this compound derivatives, a structured research program would be necessary.
Synthesis of a Derivative Library
A library of derivatives should be synthesized to enable structure-activity relationship (SAR) studies. Key modifications could include:
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Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups at various positions (ortho, meta, para) to probe electronic and steric effects.
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Modification of the Keto Group: Reduction to a hydroxyl group or conversion to an oxime or other ketone derivatives.
-
Variation of the Ester Group: Replacing the ethyl ester with other alkyl or aryl esters to alter lipophilicity and pharmacokinetic properties.
Biological Screening Protocols
A tiered screening approach would be efficient for evaluating the synthesized library.
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Primary Screening: High-throughput in vitro assays to identify initial "hits" with activity in the desired therapeutic area (e.g., cell viability assays for anticancer activity, enzyme inhibition assays for anti-inflammatory activity, and minimum inhibitory concentration (MIC) assays for antimicrobial activity).
-
Secondary Screening: More detailed in vitro and cell-based assays to confirm activity, determine potency (e.g., IC50 values), and elucidate the mechanism of action.
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In Vivo Studies: Testing of the most promising lead compounds in relevant animal models to assess efficacy and safety.
Conclusion and Future Directions
The field of this compound derivatives represents a largely untapped area for drug discovery. While direct evidence of the biological activity of a diverse range of these compounds is currently lacking, the constituent chemical motifs suggest a high potential for anti-inflammatory, anticancer, and antimicrobial activities.
Future research efforts should focus on the systematic synthesis of a diverse library of these derivatives and their subsequent evaluation through a robust biological screening cascade. Such studies are essential to unlock the therapeutic potential of this chemical scaffold and to generate the data necessary for the development of novel therapeutic agents. The information presented in this guide, though extrapolated, provides a rational starting point for these endeavors. Researchers are encouraged to explore this promising, yet underexplored, area of medicinal chemistry.
An In-depth Technical Guide to the Synthesis of Ethyl 6-Benzoyl-hexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for ethyl 6-benzoyl-hexanoate, a keto-ester of interest in various chemical and pharmaceutical research domains. The document details two principal synthetic routes, outlining the necessary experimental protocols and providing quantitative data where available. The synthesis primarily involves two key chemical transformations: a Friedel-Crafts acylation to form the benzoyl moiety and a subsequent Fischer esterification to introduce the ethyl ester group.
Core Synthesis Pathways
Two plausible and effective pathways for the synthesis of ethyl 6-benzoyl-hexanoate are presented. Both routes commence with readily available starting materials and employ well-established organic reactions.
Pathway 1: Friedel-Crafts Acylation followed by Fischer Esterification
This classic two-step approach first involves the synthesis of the intermediate, 6-benzoylhexanoic acid (also known as 6-oxo-6-phenylhexanoic acid), via a Friedel-Crafts acylation of benzene. The resulting keto-acid is then esterified with ethanol to yield the final product.
Pathway 2: Direct Friedel-Crafts Acylation with an Ester-Functionalized Acyl Chloride
This more direct route involves the preparation of an acyl chloride already containing the ethyl ester functionality, namely ethyl 6-(chloroformyl)hexanoate. This reagent is then used to acylate benzene directly in a one-pot Friedel-Crafts reaction to produce ethyl 6-benzoyl-hexanoate.
Experimental Protocols and Data
The following sections provide detailed experimental methodologies for the key reactions in the proposed synthesis pathways. The protocols are based on established chemical literature and analogous procedures.
Pathway 1: Experimental Protocols
Step 1: Synthesis of 6-Benzoylhexanoic Acid via Friedel-Crafts Acylation
This procedure is adapted from the synthesis of a structurally similar compound, 6-(2,4-Difluorophenyl)-6-oxohexanoic acid, and is a general method for the acylation of aromatic compounds.[1]
Reaction:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzene | 78.11 | (to be used as solvent and reactant) | Excess |
| Adipic Anhydride | 128.11 | 12.81 g | 0.10 |
| Anhydrous Aluminum Chloride (AlCl3) | 133.34 | 26.67 g | 0.20 |
| Dichloromethane (CH2Cl2), anhydrous | - | 200 mL | - |
| 2M Hydrochloric Acid (HCl) | - | 150 mL | - |
| Saturated Sodium Chloride Solution (Brine) | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na2SO4) | - | - | - |
Procedure:
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (26.67 g, 0.20 mol) and anhydrous dichloromethane (100 mL).
-
Cool the stirred suspension to 0 °C in an ice-water bath.
-
In a separate beaker, dissolve adipic anhydride (12.81 g, 0.10 mol) in anhydrous dichloromethane (50 mL).
-
Add the adipic anhydride solution to the dropping funnel and add it dropwise to the stirred AlCl3 suspension over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, add benzene (excess) to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 150 mL of cold 2M HCl. This should be done in a well-ventilated fume hood as HCl gas will be evolved.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 6-benzoylhexanoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Step 2: Synthesis of Ethyl 6-Benzoyl-hexanoate via Fischer Esterification
This is a general procedure for the acid-catalyzed esterification of a carboxylic acid with an alcohol.[2]
Reaction:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Benzoylhexanoic Acid | 206.24 | 10.31 g | 0.05 |
| Ethanol (absolute) | 46.07 | 100 mL | Excess |
| Concentrated Sulfuric Acid (H2SO4) | 98.08 | 1 mL | Catalytic |
| Saturated Sodium Bicarbonate Solution (NaHCO3) | - | 50 mL | - |
| Saturated Sodium Chloride Solution (Brine) | - | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO4) | - | - | - |
| Diethyl Ether | - | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-benzoylhexanoic acid (10.31 g, 0.05 mol) in absolute ethanol (100 mL).
-
Carefully add concentrated sulfuric acid (1 mL) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The reaction can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid catalyst, followed by a wash with saturated brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ethyl 6-benzoyl-hexanoate.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data:
| Product | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Expected Yield (%) |
| Ethyl 6-benzoyl-hexanoate | C15H20O3 | 248.32 | 4248-25-3 | 80-90 |
Pathway 2: Experimental Protocol
Direct Synthesis of Ethyl 6-Benzoyl-hexanoate
This pathway first requires the synthesis of ethyl 6-(chloroformyl)hexanoate from the corresponding dicarboxylic acid monoester.
Step 1: Synthesis of Adipic Acid Monoethyl Ester
A method for synthesizing adipic acid monoethyl ester involves the reaction of adipic acid with ethanol in the presence of an acid catalyst and an organic solvent to facilitate the removal of water.[3]
Step 2: Synthesis of Ethyl 6-(chloroformyl)hexanoate
The adipic acid monoethyl ester is then converted to the acid chloride using a standard chlorinating agent like thionyl chloride (SOCl₂).
Step 3: Friedel-Crafts Acylation of Benzene with Ethyl 6-(chloroformyl)hexanoate
The resulting acyl chloride is then used to acylate benzene in a Friedel-Crafts reaction similar to the one described in Pathway 1.
Reaction:
The experimental setup and procedure would be analogous to the Friedel-Crafts acylation in Pathway 1, with ethyl 6-(chloroformyl)hexanoate used as the acylating agent instead of adipic anhydride.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the described synthesis pathways.
Caption: Overview of the two primary synthesis pathways for ethyl 6-benzoyl-hexanoate.
Experimental Workflow Diagram
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of ethyl 6-benzoyl-hexanoate via Pathway 1.
References
The Dawn of Aryl Keto-Esters: A Technical Chronicle of Discovery and Synthesis
For Immediate Release
A deep dive into the historical archives of organic chemistry reveals that the discovery of aryl keto-esters was not a singular event but rather an emergent outcome of foundational 19th-century research into condensation and acylation reactions. This whitepaper illuminates the seminal work of pioneers like Ludwig Claisen and Charles Friedel, providing a technical guide to the initial syntheses of this important class of organic compounds, complete with detailed experimental protocols from the original literature and a comparative analysis of early quantitative data.
Introduction: A New Functional Group Emerges
The latter half of the 19th century was a period of profound advancement in organic synthesis, characterized by the elucidation of fundamental reaction mechanisms that continue to be the bedrock of modern chemistry. It was within this fertile scientific landscape that aryl keto-esters, compounds featuring a ketone and an ester functionality separated by an aromatic ring, were first synthesized. While there is no single "discovery" paper for the aryl keto-ester functional group itself, its genesis is inextricably linked to the development of two cornerstone reactions: the Claisen condensation and the Friedel-Crafts acylation.
The Claisen Condensation: A Foundational Route to β-Keto Esters
In 1887, the German chemist Ludwig Claisen reported a base-induced condensation reaction between two esters to form a β-keto ester.[1] This reaction, now known as the Claisen condensation, proved to be a versatile method for carbon-carbon bond formation. One of the earliest examples that led to the formation of an aryl keto-ester was the reaction of an aromatic ester with an aliphatic ester. For instance, the condensation of ethyl benzoate with ethyl acetate, in the presence of a strong base like sodium ethoxide, yields ethyl benzoylacetate, a β-keto ester.
Experimental Protocol: Claisen Condensation of Ethyl Benzoate and Ethyl Acetate (adapted from historical accounts)
Materials:
-
Ethyl benzoate
-
Ethyl acetate
-
Sodium metal
-
Absolute ethanol
-
Dilute sulfuric acid
-
Ether
Procedure:
-
Sodium ethoxide is prepared by dissolving metallic sodium in absolute ethanol.
-
A mixture of ethyl benzoate and ethyl acetate is added to the sodium ethoxide solution.
-
The reaction mixture is heated under reflux for several hours.
-
After cooling, the reaction mixture is acidified with dilute sulfuric acid.
-
The product, ethyl benzoylacetate, is extracted with ether.
-
The ethereal solution is washed, dried, and the solvent is removed by distillation.
-
The crude product is purified by fractional distillation under reduced pressure.
The Friedel-Crafts Acylation: A Direct Path to Aryl Ketones and their Derivatives
In 1877, French chemist Charles Friedel and his American collaborator James Crafts discovered a method for the acylation and alkylation of aromatic compounds using an acyl or alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.[2] This reaction, a cornerstone of electrophilic aromatic substitution, provided a direct route to aryl ketones. The synthesis of aryl keto-esters via this method involves the acylation of an aromatic compound with an oxalyl chloride derivative. For example, the reaction of benzene with ethyl oxalyl chloride in the presence of aluminum chloride yields ethyl benzoylformate (also known as ethyl phenylglyoxylate).
Experimental Protocol: Friedel-Crafts Acylation of Benzene with Ethyl Oxalyl Chloride (adapted from historical accounts)
Materials:
-
Benzene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride
-
Ice
-
Dilute hydrochloric acid
-
Ether
Procedure:
-
Anhydrous aluminum chloride is suspended in an excess of dry benzene and cooled in an ice bath.
-
Ethyl oxalyl chloride is added dropwise to the stirred suspension.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The mixture is then poured onto crushed ice and acidified with dilute hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated, washed with water and a dilute sodium bicarbonate solution, and then dried.
-
Benzene is removed by distillation.
-
The resulting crude ethyl benzoylformate is purified by vacuum distillation.
Early Quantitative Data and Physical Properties
The table below summarizes the quantitative data, including yields and physical properties, for some of the earliest synthesized aryl keto-esters as reported in the 19th and early 20th-century literature. It is important to note that the reported yields and physical constants from this era may vary from modern measurements due to differences in purity and analytical techniques.
| Compound Name | Year of Synthesis | Synthetic Method | Reported Yield (%) | Reported Boiling Point (°C) |
| Ethyl Benzoylformate | ca. 1877 | Friedel-Crafts Acylation | Not consistently reported | 138-139 °C at 18 mmHg[3] |
| Ethyl Benzoylacetate | ca. 1887 | Claisen Condensation | Not consistently reported | 265-270 °C (with decomposition) |
Characterization in the Modern Era
While 19th-century chemists relied on elemental analysis, boiling point, and melting point for characterization, modern spectroscopic techniques provide unambiguous structural confirmation.
Spectroscopic Data for Ethyl Benzoylformate:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.00-7.98 (m, 2H), 7.68-7.64 (m, 1H), 7.52-7.48 (m, 2H), 4.47 (q, J=7.1 Hz, 2H), 1.43 (t, J=7.1 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 186.5, 163.8, 134.8, 132.9, 130.1, 128.9, 62.8, 14.1.
-
IR (neat, cm⁻¹): 1730 (C=O, ester), 1685 (C=O, ketone), 1250 (C-O, ester).
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the historical synthetic routes to aryl keto-esters.
Caption: Claisen Condensation Workflow for Ethyl Benzoylacetate Synthesis.
Caption: Friedel-Crafts Acylation Workflow for Ethyl Benzoylformate Synthesis.
Conclusion: A Legacy of Innovation
The initial synthesis of aryl keto-esters was not a targeted discovery but a testament to the power of the fundamental reactions being developed in the late 19th century. The work of Claisen, and Friedel and Crafts, laid the essential groundwork for the synthesis of these valuable compounds, which continue to be important intermediates in modern organic synthesis, finding applications in pharmaceuticals, agrochemicals, and materials science. This historical and technical overview provides researchers and drug development professionals with a deeper understanding of the origins and foundational synthetic methodologies for this important class of molecules.
References
In-depth Technical Guide on the Theoretical Studies of Ethyl 7-oxo-7-phenylheptanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 7-oxo-7-phenylheptanoate is a significant intermediate in the synthesis of various pharmaceutical compounds, most notably Seratrodast, a thromboxane A2 receptor antagonist used in the treatment of asthma.[1] Despite its importance in medicinal chemistry, a comprehensive review of publicly available scientific literature reveals a notable absence of dedicated theoretical and computational studies on this specific molecule. This guide, therefore, aims to consolidate the known physicochemical properties of this compound and to outline potential theoretical research avenues that could provide deeper insights into its reactivity, conformational landscape, and spectroscopic characteristics. While direct computational data for the title compound is unavailable, this document will draw upon general principles of theoretical chemistry and spectroscopy of related ketones and esters to propose a framework for future studies.
Introduction to this compound
This compound, also known by synonyms such as ethyl 6-benzoyl-hexanoate, is an organic compound with the chemical formula C15H20O3.[1] It is recognized for its role as a key intermediate in multi-step synthetic pathways within the pharmaceutical industry.[1] The molecule features a phenyl ketone and an ethyl ester functional group, which are crucial to its reactivity and utility in synthesis.[1]
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is foundational for any theoretical study, providing the basis for initial model building and validation of computational methods.
| Property | Value | Reference |
| Molecular Formula | C15H20O3 | [1] |
| Molecular Weight | 248.317 g/mol | [1] |
| CAS Number | 112665-41-5 | [1] |
| Density | 1.035 g/cm³ | [1] |
| Boiling Point | 353.736 °C at 760 mmHg | [1] |
| Flash Point | 153.394 °C | [1] |
Proposed Theoretical and Computational Studies
Given the lack of specific theoretical studies on this compound, this section outlines a proposed workflow for a comprehensive computational analysis. This workflow is based on standard, widely-accepted methodologies in computational chemistry.
Computational Workflow
A logical workflow for the theoretical investigation of this compound is depicted below. This would involve initial conformational analysis, followed by geometry optimization and subsequent calculation of various molecular properties.
Caption: Proposed computational workflow for theoretical studies on this compound.
Experimental Protocols for Computational Studies
3.2.1. Conformational Analysis: A thorough conformational search could be initiated using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface and identify low-energy conformers. This is crucial due to the flexibility of the heptanoate chain.
3.2.2. Quantum Mechanical Calculations: The lowest energy conformers identified would then be subjected to more accurate quantum mechanical calculations. Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d,p) would be a suitable starting point for geometry optimization and frequency calculations.
3.2.3. Spectroscopic Prediction: Vibrational frequencies from the DFT calculations could be used to predict the infrared (IR) spectrum. The characteristic C=O stretching frequencies of the ketone and ester groups would be of particular interest. Nuclear Magnetic Resonance (NMR) chemical shifts could also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach.
Potential Signaling Pathways and Reactivity
While no specific signaling pathways involving this compound have been detailed in the literature, its role as a synthetic intermediate suggests its reactivity is of primary interest. Theoretical studies could elucidate reaction mechanisms, such as its synthesis or its conversion to Seratrodast. A potential area of investigation would be the relative reactivity of the ketone and ester carbonyl groups.
References
Navigating the Physicochemical Landscape of Ethyl 7-oxo-7-phenylheptanoate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 7-oxo-7-phenylheptanoate, a key intermediate in the synthesis of various pharmaceutical compounds, possesses a physicochemical profile that is crucial for its effective handling, formulation, and application in drug development. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound in common laboratory solvents. In the absence of extensive publicly available quantitative data for this specific molecule, this document outlines standardized experimental protocols for determining its solubility and stability, offering a robust framework for researchers. Furthermore, it presents qualitative solubility information and general stability considerations based on its chemical structure and data from analogous compounds.
Introduction
This compound (CAS No: 112665-41-5) is a bifunctional organic molecule containing both a ketone and an ethyl ester functional group, attached to a heptanoate chain with a terminal phenyl group.[1] Its molecular structure dictates its polarity, potential for hydrogen bonding, and reactivity, which in turn govern its solubility and stability. Understanding these properties is paramount for optimizing reaction conditions, purification processes, and for the development of stable formulations.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C15H20O3 | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| Density | 1.035 g/cm³ | [1] |
| Boiling Point | 353.736 °C at 760 mmHg | [1] |
| Flash Point | 153.394 °C | [1] |
Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented in publicly accessible literature, its structural features provide a strong indication of its solubility characteristics. The presence of a polar ketone and ester group, combined with a largely nonpolar hydrocarbon chain and a phenyl ring, suggests it will be soluble in a range of organic solvents and sparingly soluble in water.
Qualitative Solubility:
Based on general chemical principles and available information for structurally related compounds, the expected solubility is as follows:
| Solvent | Polarity Index | Expected Solubility | Rationale |
| Water | 10.2 | Slightly Soluble | The polar ester and ketone groups can engage in hydrogen bonding with water, but the large nonpolar hydrocarbon backbone and phenyl ring limit miscibility. |
| Methanol | 5.1 | Soluble | A polar protic solvent that can effectively solvate the polar functional groups. |
| Ethanol | 4.3 | Soluble | Similar to methanol, it is a polar protic solvent capable of solvating the molecule. |
| Acetone | 5.1 | Soluble | A polar aprotic solvent that can interact with the polar groups of the solute. |
| Ethyl Acetate (EtOAc) | 4.4 | Soluble | A moderately polar solvent with an ester group that can favorably interact with the solute. |
| Dichloromethane (DCM) | 3.1 | Soluble | A nonpolar aprotic solvent that can solvate the nonpolar parts of the molecule effectively. |
| Tetrahydrofuran (THF) | 4.0 | Soluble | A polar aprotic ether that is a good general solvent for a wide range of organic compounds. |
| Hexane | 0.1 | Sparingly Soluble | A nonpolar solvent that will not effectively solvate the polar functional groups. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol such as the shake-flask method can be employed.
Methodology: Isothermal Shake-Flask Method
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a syringe and filtered through a fine-pore membrane filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or UV-Vis spectrophotometry after creating a calibration curve.
-
Data Reporting: The solubility is reported in units such as g/L, mg/mL, or mol/L at the specified temperature.
Caption: Workflow for the isothermal shake-flask solubility determination method.
Stability Profile
This compound is generally considered to have significant chemical stability, allowing it to be used in multi-step synthetic pathways.[1] However, like all esters, it is susceptible to degradation under certain conditions, primarily through hydrolysis.
Potential Degradation Pathways:
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids and water, the ester can be hydrolyzed to 7-oxo-7-phenylheptanoic acid and ethanol.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester will be hydrolyzed to the carboxylate salt of 7-oxo-7-phenylheptanoic acid and ethanol. This reaction is typically faster than acid-catalyzed hydrolysis.
-
Thermal Degradation: While it has a high boiling point, prolonged exposure to very high temperatures could lead to decomposition.[1]
-
Oxidation: The ketone group could be susceptible to oxidation, although it is generally stable under normal conditions.
Storage and Handling:
To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents.[1] Inert atmosphere storage (e.g., under nitrogen or argon) can be considered for long-term storage to prevent potential oxidative degradation.
Experimental Protocol for Stability Assessment
A forced degradation study is a common approach to evaluate the stability of a compound under various stress conditions.
Methodology: Forced Degradation Study
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions in parallel:
-
Acidic: Addition of a strong acid (e.g., 0.1 M HCl) and incubation at a controlled temperature (e.g., 60 °C).
-
Basic: Addition of a strong base (e.g., 0.1 M NaOH) and incubation at a controlled temperature.
-
Oxidative: Addition of an oxidizing agent (e.g., 3% H₂O₂) and incubation.
-
Thermal: Incubation of the solution at an elevated temperature (e.g., 80 °C).
-
Photolytic: Exposure of the solution to UV light.
-
-
Time Points: Samples are withdrawn from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: The samples are analyzed by a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector. This allows for the separation and quantification of the parent compound and any degradation products.
-
Data Evaluation: The percentage of the remaining parent compound is plotted against time to determine the degradation rate. The chromatograms are also inspected for the appearance of new peaks, which represent degradation products.
Caption: General workflow for a forced degradation study.
Conclusion
While specific quantitative data for the solubility and stability of this compound remains to be extensively published, its chemical structure provides a solid foundation for predicting its behavior. It is anticipated to be soluble in a range of common organic solvents and relatively stable under neutral conditions. For researchers and drug development professionals, the application of standardized experimental protocols, such as the shake-flask method for solubility and forced degradation studies for stability, is essential for generating the precise data required for process optimization and formulation development. This guide provides the necessary framework to embark on such investigations, ensuring a more thorough understanding and effective utilization of this important pharmaceutical intermediate.
References
An In-depth Technical Guide to the Differential Reactivity of Carbonyl Groups in Ethyl 7-oxo-7-phenylheptanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 7-oxo-7-phenylheptanoate is a bifunctional molecule of significant interest, particularly as a key intermediate in the synthesis of pharmaceuticals like Seratrodast, a thromboxane A2 receptor antagonist.[1] The synthetic utility of this γ-keto ester is predicated on the differential reactivity of its two carbonyl functionalities: the ketone and the ester. This technical guide provides a comprehensive analysis of the electronic and steric factors governing this reactivity, supported by quantitative data, detailed experimental protocols for selective transformations, and logical diagrams to elucidate reaction pathways.
Core Principles of Reactivity: Ketone vs. Ester
The ketone carbonyl group in this compound is inherently more reactive towards nucleophiles than the ester carbonyl group. This phenomenon arises from a combination of electronic and steric effects.
Electronic Effects: The carbonyl carbon of a ketone is more electrophilic than that of an ester. This is because the lone pair of electrons on the oxygen atom adjacent to the ester carbonyl can be delocalized through resonance, which reduces the partial positive charge on the carbonyl carbon. Ketones lack this additional resonance stabilization, rendering their carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack.
Steric Effects: While steric hindrance can be a factor, in the case of this compound, the long aliphatic chain minimizes significant steric shielding of either carbonyl group. Thus, electronic effects are the predominant drivers of the observed differential reactivity.
Quantitative Reactivity Data
The difference in reactivity can be quantified by comparing the activation energies for nucleophilic attack on ketones and esters. For instance, in the reduction by sodium borohydride (NaBH4) in methanol, the energy barrier for the reduction of a ketone is significantly lower than that for an ester.
| Reaction | Carbonyl Type | Activation Energy (kcal/mol) | Reference |
| Reduction with NaBH4/MeOH | Ketone | ~25.9 | |
| Reduction with NaBH4/MeOH | Ester | ~51.0 |
Note: Data is for a representative β-keto ester system and illustrates the general principle.
Selective Transformations of this compound
The differential reactivity of the ketone and ester groups allows for the selective transformation of one group in the presence of the other.
Selective Reduction of the Ketone
The ketone can be selectively reduced to a secondary alcohol without affecting the ester group using mild reducing agents. Sodium borohydride (NaBH4) is a commonly employed reagent for this purpose.
Experimental Protocol: Selective Reduction of this compound with NaBH4
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Slowly add sodium borohydride (1.0-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Hydrogen gas evolution will be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product (ethyl 7-hydroxy-7-phenylheptanoate) by column chromatography on silica gel.
Reaction with Grignard Reagents
Grignard reagents, being strong nucleophiles and bases, will react with both the ketone and the ester. However, the ketone is significantly more reactive. With careful control of stoichiometry and temperature, some selectivity for the ketone can be achieved. It is important to note that Grignard reagents typically add to esters twice, forming a tertiary alcohol. Therefore, achieving mono-addition to the ketone without subsequent reaction with the ester can be challenging.
Experimental Protocol: Grignard Reaction with this compound
All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Grignard Reagent Preparation (if not commercially available): Prepare the Grignard reagent (e.g., methylmagnesium bromide) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Substrate Solution: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Reaction: Cool the substrate solution to a low temperature (e.g., -78 °C or 0 °C) and slowly add the Grignard reagent (1.0-1.2 eq) dropwise with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Work-up: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography. The expected major product from the reaction at the ketone would be ethyl 7-hydroxy-7-methyl-7-phenylheptanoate.
Wittig Reaction
The Wittig reaction is a highly chemoselective method for converting aldehydes and ketones into alkenes. Esters are generally unreactive towards Wittig reagents. This allows for the selective olefination of the ketone group in this compound.
Experimental Protocol: Wittig Reaction on this compound
-
Ylide Generation: In a flame-dried flask under an inert atmosphere, suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) in anhydrous THF. Cool the suspension to 0 °C or below and add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) to generate the ylide.
-
Reaction: To the resulting ylide solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at the same low temperature.
-
Warming and Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Work-up: Extract the product with diethyl ether or ethyl acetate. The triphenylphosphine oxide byproduct can often be partially removed by filtration or precipitation from a nonpolar solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the resulting alkene (ethyl 7-phenyl-7-octenoate) by column chromatography.
Selective Hydrolysis of the Ester
The ester functionality can be selectively hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, leaving the ketone intact. Basic hydrolysis (saponification) is often preferred as it is generally irreversible.[2]
Experimental Protocol: Selective Hydrolysis of this compound
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of an alcohol (e.g., ethanol or methanol) and water.
-
Base Addition: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide (1.1-1.5 eq).
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC.
-
Acidification: After the reaction is complete, cool the mixture to room temperature and acidify with a dilute strong acid (e.g., HCl or H2SO4) to a pH of ~2. This will protonate the carboxylate salt to form the carboxylic acid.
-
Extraction and Work-up: Extract the product (7-oxo-7-phenylheptanoic acid) with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualization of Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows discussed.
Caption: Relative reactivity of ketone and ester groups towards nucleophiles.
Caption: Major selective reaction pathways for this compound.
Caption: A typical experimental workflow for the selective reduction of the ketone.
Conclusion
The well-defined difference in reactivity between the ketone and ester functionalities in this compound makes it a versatile building block in organic synthesis. By carefully selecting reagents and reaction conditions, chemists can selectively target either carbonyl group to achieve a desired chemical transformation. This chemoselectivity is fundamental to its application in the multi-step synthesis of complex molecules, including active pharmaceutical ingredients. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals working with this and similar keto-ester compounds.
References
Methodological & Application
Application Note and Protocol for the Synthesis of Ethyl 7-oxo-7-phenylheptanoate via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Ethyl 7-oxo-7-phenylheptanoate, a valuable intermediate in pharmaceutical synthesis, through the Friedel-Crafts acylation of benzene with 6-(ethoxycarbonyl)hexanoyl chloride.[1]
Introduction
The Friedel-Crafts acylation is a fundamental and widely utilized electrophilic aromatic substitution reaction in organic synthesis for the formation of aryl ketones.[2][3][4] This reaction involves the acylation of an aromatic ring, in this case, benzene, with an acylating agent, such as an acyl chloride, in the presence of a Lewis acid catalyst.[5][6] The resulting product, this compound, is a key intermediate, notably in the synthesis of Seratrodast, a thromboxane A2 receptor antagonist used in the treatment of asthma.[1] The acylation reaction prevents the common issue of poly-substitution often observed in Friedel-Crafts alkylations because the ketone product is less reactive than the starting material.[5][7]
Reaction Principle
The synthesis proceeds via the formation of an acylium ion from the reaction of 6-(ethoxycarbonyl)hexanoyl chloride with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This highly electrophilic acylium ion is then attacked by the electron-rich benzene ring, leading to the formation of a resonance-stabilized intermediate. Subsequent deprotonation of this intermediate re-establishes the aromaticity of the ring and yields the desired product, this compound. A stoichiometric amount of the Lewis acid is generally required as it complexes with the product ketone.[5][6]
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Proposed Quantity | Moles (mol) | Notes |
| Benzene | C₆H₆ | 78.11 | 100 mL | 1.12 | Reactant and solvent |
| 6-(ethoxycarbonyl)hexanoyl chloride | C₉H₁₅ClO₃ | 206.67 | 20.67 g | 0.10 | Limiting reagent |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 14.67 g | 0.11 | Lewis acid catalyst |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | Inert solvent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 50 mL | - | For work-up |
| Crushed Ice | H₂O | 18.02 | 200 g | - | For work-up |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 2 x 100 mL | - | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 100 mL | - | For washing |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 100 mL | - | For washing |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | q.s. | - | Drying agent |
Experimental Protocol
1. Reaction Setup:
-
In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (14.67 g, 0.11 mol).
-
Add dichloromethane (100 mL) to the flask and cool the suspension to 0-5 °C in an ice bath.
2. Addition of Acylating Agent:
-
In a separate dry beaker, dissolve 6-(ethoxycarbonyl)hexanoyl chloride (20.67 g, 0.10 mol) in dichloromethane (50 mL).
-
Transfer this solution to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature between 0-5 °C.
3. Addition of Benzene:
-
Once the addition of the acyl chloride is complete, add benzene (100 mL, 1.12 mol) dropwise to the reaction mixture via the dropping funnel over 30 minutes, keeping the temperature below 10 °C.
4. Reaction:
-
After the addition of benzene, allow the reaction mixture to slowly warm to room temperature.
-
Stir the mixture at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
5. Work-up:
-
Cool the reaction mixture back down to 0-5 °C in an ice bath.
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) to decompose the aluminum chloride complex.[8]
-
Transfer the resulting mixture to a separatory funnel.
6. Extraction and Purification:
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 100 mL).[8]
-
Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[8]
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Benzene is a known carcinogen and should be handled with extreme care.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle in a dry environment.
-
6-(ethoxycarbonyl)hexanoyl chloride is corrosive and a lachrymator.
-
The work-up procedure involving the quenching of the reaction with ice/HCl is highly exothermic and releases HCl gas. Perform this step slowly and with caution.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Key steps in the Friedel-Crafts acylation mechanism.
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. shout.education [shout.education]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Ethyl 7-oxo-7-phenylheptanoate in the Synthesis of Seratrodast
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of Ethyl 7-oxo-7-phenylheptanoate as a key intermediate in the synthesis of Seratrodast, a thromboxane A2 (TXA2) receptor antagonist used in the management of asthma.[1] This document outlines the synthetic pathway, experimental protocols, and the pharmacological context of Seratrodast's mechanism of action.
Introduction
This compound is a versatile organic compound recognized for its role as a crucial building block in the pharmaceutical industry.[2] Its chemical structure, featuring a phenyl ketone and an ethyl ester, allows for targeted modifications to construct more complex molecules. One of its most significant applications is in the multi-step synthesis of Seratrodast, a medication effective in alleviating asthma symptoms by inhibiting bronchoconstriction and inflammation.[1]
Physicochemical Properties of this compound
A thorough understanding of the intermediate's properties is essential for its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 112665-41-5 | [2] |
| Molecular Formula | C15H20O3 | [2] |
| Molecular Weight | 248.317 g/mol | [2] |
| Boiling Point | 353.736°C at 760 mmHg | [2] |
| Density | 1.035 g/cm³ | [2] |
| Flash Point | 153.394°C | [2] |
| Assay | ≥98.0% | [2] |
Synthesis of Seratrodast from this compound
The synthesis of Seratrodast from this compound involves a two-step process: the hydrolysis of the ethyl ester to the corresponding carboxylic acid, 6-benzoylhexanoic acid, followed by the reduction of the ketone to a secondary alcohol, and a subsequent condensation with trimethylhydroquinone. A Chinese patent outlines a high-yield synthetic route for these transformations.
Experimental Protocols
Step 1: Reduction of 6-benzoylhexanoic acid to 7-hydroxy-7-phenylheptanoic acid
This protocol describes the selective reduction of the ketone functionality in 6-benzoylhexanoic acid, the hydrolyzed form of this compound.
-
Materials:
-
6-benzoylhexanoic acid (100 g)
-
Methanol
-
Potassium borohydride (30 g)
-
Water (400 mL)
-
Ethyl acetate (550 mL)
-
Hydrochloric acid (for washing)
-
Anhydrous sodium sulfate (for drying)
-
-
Procedure:
-
Dissolve 100 g of 6-benzoylhexanoic acid in methanol and cool the solution to 0°C in an ice bath.
-
Add 30 g of potassium borohydride to the solution in batches, maintaining the temperature at 0°C.
-
After the addition is complete, continue to stir the reaction mixture for 30-90 minutes.
-
Remove the methanol under reduced pressure.
-
To the residue, add 400 mL of water and extract the aqueous layer with 550 mL of ethyl acetate.
-
Wash the organic extract with a dilute solution of hydrochloric acid.
-
Dry the organic layer over anhydrous sodium sulfate and then remove the solvent under reduced pressure to yield 7-hydroxy-7-phenylheptanoic acid.
-
Step 2: Synthesis of Seratrodast via Condensation
This protocol details the condensation of the synthesized 7-hydroxy-7-phenylheptanoic acid with trimethylhydroquinone.
-
Materials:
-
7-hydroxy-7-phenylheptanoic acid (102 g)
-
Trimethylhydroquinone (75 g)
-
Anhydrous Tetrahydrofuran (THF) (600 mL)
-
Boron trifluoride etherate solution (48%, 148 g)
-
Ferric chloride (FeCl3) aqueous solution (2 mol/L, 500 mL)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Activated carbon
-
Methanol (for recrystallization)
-
-
Procedure:
-
In a reaction vessel, combine 102 g of 7-hydroxy-7-phenylheptanoic acid, 75 g of trimethylhydroquinone, and 600 mL of anhydrous THF.
-
Heat the mixture to reflux with stirring.
-
Slowly add 148 g of 48% boron trifluoride etherate solution dropwise to the refluxing mixture.
-
After the addition, continue to reflux the reaction for 5 hours.
-
Cool the reaction mixture to room temperature.
-
Add 500 mL of a 2 mol/L aqueous solution of ferric chloride and stir for 1 hour.
-
Remove the THF under reduced pressure.
-
Extract the residue twice with ethyl acetate.
-
Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Decolorize the solution with activated carbon.
-
Concentrate the solution to obtain the crude Seratrodast.
-
Recrystallize the crude product from methanol to yield pure Seratrodast (148 g).
-
Quantitative Data
The following table summarizes the reported yields for the synthesis of Seratrodast.
| Reaction Step | Starting Material | Product | Reported Yield |
| Reduction | 6-benzoylhexanoic acid | 7-hydroxy-7-phenylheptanoic acid | 90-95% |
| Condensation & Oxidation | 7-hydroxy-7-phenylheptanoic acid | Seratrodast | 90-95% |
| Overall | Cycloheptanone (initial raw material) | Seratrodast | 58-78% |
Pharmacological Significance: Seratrodast and the Thromboxane A2 Signaling Pathway
Seratrodast functions as a selective antagonist of the thromboxane A2 (TXA2) receptor.[1] In asthmatic patients, elevated levels of TXA2 contribute to bronchoconstriction, inflammation, and airway hyperresponsiveness. By blocking the TXA2 receptor, Seratrodast mitigates these effects.
The binding of TXA2 to its G-protein coupled receptor (GPCR) on smooth muscle cells initiates a signaling cascade. This primarily involves the activation of the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), ultimately result in smooth muscle contraction and the release of inflammatory mediators. Seratrodast competitively inhibits the initial binding of TXA2 to its receptor, thereby blocking this entire downstream signaling pathway.
Caption: Mechanism of action of Seratrodast.
Experimental Workflow
The overall workflow for the synthesis of Seratrodast from its key intermediate is depicted below.
Caption: Synthetic workflow for Seratrodast.
References
Experimental procedure for the reduction of the ketone in Ethyl 7-oxo-7-phenylheptanoate
Application Note: Chemoselective Reduction of Ethyl 7-oxo-7-phenylheptanoate
Introduction
This compound is a key intermediate in the synthesis of various organic molecules, including pharmaceuticals like Seratrodast, a thromboxane A2 receptor antagonist used in the treatment of asthma.[1] The selective reduction of the ketone functionality in the presence of the ethyl ester is a critical transformation in the synthetic route to these compounds. This application note details a robust and efficient protocol for the chemoselective reduction of the ketone in this compound to yield Ethyl 7-hydroxy-7-phenylheptanoate. The primary method described utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent that is well-suited for this transformation, minimizing the risk of over-reduction to the corresponding diol.[2][3]
Principle of the Method
Sodium borohydride is a versatile and cost-effective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols.[4][5] Its chemoselectivity allows for the reduction of the more reactive ketone carbonyl group in the presence of less reactive functional groups such as esters.[6] The reaction is typically carried out in a protic solvent, such as methanol or ethanol, at ambient or reduced temperatures to enhance selectivity and control the reaction rate. The borohydride reagent delivers a hydride ion (H⁻) to the electrophilic carbon of the ketone, followed by protonation of the resulting alkoxide by the solvent to yield the secondary alcohol.
Comparison of Reduction Protocols
The following table summarizes various potential methods for the reduction of the ketone in this compound, highlighting the advantages and disadvantages of each approach.
| Reducing Agent/Method | Solvent(s) | Typical Temperature | Reaction Time | Yield (%) | Selectivity (Ketone vs. Ester) | Notes |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0 °C to Room Temp. | 1-4 hours | >90% | Excellent | Cost-effective, mild conditions, and high chemoselectivity.[2][7] |
| Lithium Borohydride (LiBH₄) | THF, Diethyl ether | 0 °C to Room Temp. | 2-6 hours | >90% | Good to Excellent | More reactive than NaBH₄, may show some ester reduction.[6] |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Ethyl Acetate | Room Temp. | 4-24 hours | Variable | Moderate to Good | Requires specialized equipment (hydrogenator); selectivity can be an issue. |
| Ammonia Borane (H₃NBH₃) | Water | Room Temp. | 1-3 hours | ~95% | Excellent | A green and chemoselective option for ketone reductions.[8] |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl ether | -78 °C to 0 °C | 0.5-2 hours | Low (for desired product) | Poor | A very strong reducing agent that will reduce both the ketone and the ester.[3][6] |
Detailed Experimental Protocol: Sodium Borohydride Reduction
This protocol describes the reduction of the ketone in this compound using sodium borohydride.
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approximately 10 mL per gram of substrate).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.[9]
-
Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions. Caution: Hydrogen gas is evolved during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.
-
Quenching the Reaction: Once the starting material is consumed, carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the bubbling ceases and the pH is approximately neutral.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Workup: To the resulting aqueous residue, add dichloromethane to dissolve the organic product. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude Ethyl 7-hydroxy-7-phenylheptanoate can be purified by column chromatography on silica gel if necessary.
Experimental Workflow Diagram
Caption: Workflow for the reduction of this compound.
Conclusion
The selective reduction of the ketone in this compound can be effectively achieved using sodium borohydride in methanol. This method is high-yielding, cost-effective, and proceeds under mild conditions, making it suitable for both laboratory-scale synthesis and potential scale-up operations. The provided protocol offers a detailed procedure for researchers and professionals in the field of organic synthesis and drug development.
References
- 1. innospk.com [innospk.com]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. webassign.net [webassign.net]
- 5. webassign.net [webassign.net]
- 6. acs.org [acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Ethyl 7-oxo-7-phenylheptanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed analytical protocols for the quantitative analysis of Ethyl 7-oxo-7-phenylheptanoate (CAS: 112665-41-5). The methodologies described are based on established analytical techniques for similar compounds and are intended to serve as a comprehensive starting point for method development and validation. This compound is a key intermediate in the synthesis of pharmaceuticals, such as Seratrodast, making its accurate quantification crucial for quality control and developmental studies[1].
Physicochemical Properties [1]
| Property | Value |
|---|---|
| CAS Number | 112665-41-5 |
| Molecular Formula | C₁₅H₂₀O₃ |
| Molecular Weight | 248.32 g/mol |
| Boiling Point | 353.7 °C at 760 mmHg |
| Density | 1.035 g/cm³ |
| Appearance | Colorless to pale yellow oil |
| Purity Specification | ≥98.0% |
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment and quantification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is recommended, leveraging the chromophore of the phenyl group for detection.
Experimental Protocol
1.1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).
-
A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point[2].
1.2. Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade, for sample preparation)
-
Mobile Phase: A mixture of acetonitrile and water. A gradient elution is recommended for optimal separation of impurities. For example, starting from 50% Acetonitrile and increasing to 90% over 15 minutes[2].
-
Sample Diluent: Methanol or the initial mobile phase composition.
1.3. Sample and Standard Preparation:
-
Stock Solution: Accurately weigh and dissolve this compound in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.
-
Sample Solution: Prepare the sample to be analyzed at a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
1.4. Chromatographic Conditions:
| Parameter | Recommended Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water Gradient |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 245 nm (based on the benzoyl chromophore) |
1.5. Data Analysis and Quantification:
-
Identify the peak for this compound based on the retention time of the primary standard.
-
Generate a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Workflow Diagram
Caption: Workflow for HPLC-UV quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, offering high resolution and structural information from mass spectra. Given its boiling point of 353.7 °C, this compound is amenable to GC analysis[1].
Experimental Protocol
2.1. Instrumentation:
-
Gas chromatograph equipped with a capillary column and coupled to a mass spectrometer (e.g., quadrupole or ion trap).
-
A standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended[3].
2.2. Reagents and Solutions:
-
Ethyl Acetate or Dichloromethane (GC grade) for sample dissolution.
-
Helium (carrier gas).
2.3. Sample and Standard Preparation:
-
Stock Solution: Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of working standards by diluting the stock solution.
-
Sample Solution: Dilute the sample in ethyl acetate to a concentration within the linear range of the method.
2.4. GC-MS Conditions:
| Parameter | Recommended Condition |
|---|---|
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 100 °C, hold 2 min, ramp at 15 °C/min to 300 °C, hold 5 min |
| MS Transfer Line Temp. | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) for quantification |
2.5. Data Analysis and Quantification:
-
In full scan mode, identify the compound by its retention time and mass spectrum.
-
For quantification, use SIM mode, monitoring characteristic ions of this compound.
-
Quantification is achieved by comparing the integrated peak area of a characteristic ion from the sample to a calibration curve generated from the standards.
Workflow Diagram
Caption: Workflow for GC-MS quantification of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of purity and concentration without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate quantification against a certified internal standard.
Experimental Protocol
3.1. Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
3.2. Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum and signals that do not overlap with the analyte.
3.3. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and a known amount (e.g., 5-10 mg) of the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.7 mL of CDCl₃).
-
Transfer the solution to an NMR tube.
3.4. Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis.
-
Relaxation Delay (d1): Set a long relaxation delay (e.g., 5 times the longest T1 relaxation time of both the analyte and internal standard) to ensure complete relaxation of all protons. A value of 30-60 seconds is often sufficient.
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for high precision).
3.5. Data Processing and Calculation:
-
Process the spectrum with phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal from this compound (e.g., the ethyl ester quartet or triplet) and a signal from the internal standard.
-
Calculate the purity or concentration using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Workflow Diagram
Caption: Workflow for qNMR analysis of this compound.
Summary of Quantitative Performance
Direct experimental validation data for this compound is not widely published. The following table summarizes typical performance characteristics for the quantification of similar small organic molecules using the described techniques. These values should be considered as estimates, and method-specific validation is required to establish performance for this particular analyte.
| Feature | HPLC-UV | GC-MS (SIM) | qNMR (¹H) |
| Limit of Detection (LOD) | ~0.01 - 0.05 µg/mL | ~0.001 - 0.5 µg/L | ~0.1% (by mass) |
| Limit of Quantitation (LOQ) | ~0.05 - 0.15 µg/mL | ~0.01 - 1.0 µg/L | ~0.5% (by mass) |
| Precision (% RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.99 |
| Structural Information | Limited (Retention Time) | High (Mass Spectrum) | High (Chemical Shifts) |
Data presented are illustrative and based on typical performance for similar small molecules.[4][5]
Conclusion
The quantification of this compound can be effectively achieved using HPLC-UV, GC-MS, and qNMR.
-
HPLC-UV is a robust method for routine quality control and purity assessment.
-
GC-MS offers higher sensitivity and provides structural confirmation, making it ideal for impurity identification and trace analysis.
-
qNMR serves as a primary method for obtaining highly accurate and precise purity values without the need for an identical reference standard.
The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For comprehensive characterization and quantification, a combination of these orthogonal techniques is recommended.
References
Application Notes and Protocols for the Purification of Crude Ethyl 7-oxo-7-phenylheptanoate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-oxo-7-phenylheptanoate is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Seratrodast, a thromboxane A2 receptor antagonist used in the treatment of asthma.[1] The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for meeting stringent regulatory requirements. This document provides a detailed protocol for the purification of crude this compound using silica gel column chromatography, a widely used and effective technique for the separation of organic compounds.
The protocol herein is based on established methods for the purification of β-keto esters and aromatic ketones.[2][3][4] Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase. For this compound, a moderately polar compound, normal-phase chromatography using silica gel as the stationary phase and a mixture of non-polar and polar solvents as the mobile phase is highly effective.
Potential Impurities in Crude this compound
The impurity profile of the crude product largely depends on the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthesis, these could include precursors to the heptanoate chain or the phenyl ketone moiety.
-
Byproducts of Side Reactions: In syntheses involving alkylation, disubstituted products can be a significant byproduct.[5]
-
Reagents and Catalysts: Residual acids, bases, or other reagents used in the synthesis.
A preliminary analysis of the crude mixture by Thin Layer Chromatography (TLC) is essential to visualize the number of components and to determine the optimal solvent system for separation.
Experimental Protocol: Column Chromatography
This protocol outlines the purification of crude this compound using silica gel column chromatography.
Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
n-Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
-
Rotary evaporator
-
Glassware (beakers, flasks, etc.)
-
Cotton or glass wool
Preliminary TLC Analysis
Before performing column chromatography, it is crucial to determine the appropriate solvent system using TLC. The ideal eluent should provide a good separation of the desired product from its impurities, with the product having an Rf value of approximately 0.25-0.35.
-
Prepare several eluent mixtures of varying polarity using n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude material onto a TLC plate.
-
Develop the TLC plate in a chamber containing one of the prepared eluent mixtures.
-
Visualize the separated spots under a UV lamp.
-
Select the solvent system that gives the best separation and the target Rf value for the product.
Column Preparation (Slurry Method)
-
Secure the chromatography column in a vertical position using a clamp.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a small layer of sand on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis. The amount of silica gel should be 20-50 times the weight of the crude sample.[6]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Open the stopcock to allow the excess solvent to drain, but do not let the top of the silica gel run dry.
-
Add a thin layer of sand on top of the packed silica gel to protect the surface during sample loading and solvent addition.
Sample Loading
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.
-
Dry Loading: Dissolve the crude product in a volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
Elution and Fraction Collection
-
Carefully add the eluent to the top of the column.
-
Begin elution by opening the stopcock. Maintain a constant flow rate.
-
Collect the eluate in fractions using test tubes or flasks.
-
If a gradient elution is necessary (as determined by TLC showing a wide range of impurity polarities), gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.
Monitoring and Product Isolation
-
Monitor the composition of the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Data Presentation
The following tables provide representative data for the purification of a keto-ester like this compound by column chromatography. Actual results may vary depending on the specific impurity profile of the crude material.
Table 1: TLC Analysis for Optimal Solvent System
| n-Hexane:Ethyl Acetate (v/v) | Rf of Product | Rf of Main Impurity | Separation |
| 9:1 | 0.55 | 0.65 | Poor |
| 8:2 | 0.35 | 0.50 | Good |
| 7:3 | 0.20 | 0.38 | Moderate |
Based on this representative data, an 8:2 mixture of n-hexane:ethyl acetate is a good starting point for the column chromatography.
Table 2: Column Chromatography Performance
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 30 cm x 3 cm |
| Crude Sample Loading | 1.0 g |
| Eluent System | Gradient: 9:1 to 7:3 n-Hexane:Ethyl Acetate |
| Total Eluent Volume | ~500 mL |
| Typical Yield | 85-95% |
| Purity of Pooled Fractions | >99% (by HPLC) |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Steps
Caption: Logical flow of the column chromatography separation process.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Product does not elute | Eluent is not polar enough. | Gradually increase the proportion of ethyl acetate in the eluent. |
| Product elutes too quickly with impurities | Eluent is too polar. | Decrease the proportion of ethyl acetate or start with a less polar mixture. |
| Poor separation of spots | Inappropriate solvent system or overloaded column. | Re-optimize the eluent system using TLC. Reduce the amount of crude material loaded onto the column. |
| Tailing of spots | Compound may be acidic/basic or interacting strongly with silica. | Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). However, this is less common for keto-esters. |
| Cracked or channeled column bed | Improper packing of the column. | Repack the column, ensuring the silica gel is packed evenly without air bubbles. |
References
Application Notes and Protocols: Recrystallization of Ethyl 7-oxo-7-phenylheptanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of Ethyl 7-oxo-7-phenylheptanoate via recrystallization. Due to the absence of a specific, published recrystallization protocol for this compound, this guide outlines a systematic approach to solvent selection and a general recrystallization procedure. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, and its purity is critical for downstream applications.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below. This data is essential for selecting an appropriate solvent and for the safe handling of the compound.
| Property | Value |
| Molecular Formula | C₁₅H₂₀O₃ |
| Molecular Weight | 248.32 g/mol |
| Boiling Point | 353.7 °C at 760 mmHg[1] |
| Density | 1.035 g/cm³[1] |
| Appearance | Not specified, likely a solid or high-boiling oil at RT |
| CAS Number | 112665-41-5[1] |
Principle of Recrystallization
Recrystallization is a purification technique for solid compounds. The principle relies on the differential solubility of a compound in a hot versus a cold solvent. An ideal recrystallization solvent will dissolve the target compound completely when hot, but only sparingly when cold. Impurities should either be insoluble in the hot solvent (and can be filtered off) or remain soluble in the cold solvent (and stay in the mother liquor upon crystallization).
Experimental Protocol
This protocol is divided into two main stages: solvent screening to identify a suitable solvent or solvent system, and the full recrystallization procedure.
Stage 1: Solvent Screening
The choice of solvent is the most critical parameter for successful recrystallization. Based on the structure of this compound, which contains an ethyl ester, a ketone, and a phenyl group, suitable solvents are likely to be of intermediate polarity.
Suggested Solvents for Screening:
-
Single Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Toluene.
-
Solvent Pairs: Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane, Toluene/Hexane. (A solvent pair consists of a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is insoluble).
Screening Procedure:
-
Place approximately 50 mg of crude this compound into a small test tube.
-
Add the selected solvent dropwise at room temperature, swirling after each addition. Note the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 10-15 minutes.
-
Observe the formation of crystals. An ideal solvent will yield a large quantity of crystalline solid.
-
Repeat this process for several different solvents and solvent pairs to identify the optimal system.
Stage 2: Recrystallization Procedure
Once a suitable solvent system has been identified, proceed with the bulk recrystallization.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture to the boiling point of the solvent while stirring continuously. Continue to add small portions of the hot solvent until the solid is completely dissolved. Note: It is crucial to use the minimum amount of hot solvent to ensure a good recovery.
-
Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot filtration. This step must be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice-water bath to maximize the yield of crystals.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove any residual solvent. The purity of the final product can be assessed by melting point analysis and/or spectroscopic methods.
Data Presentation
The following table is a template for recording the results of the solvent screening experiments. Populate this table with your experimental data to determine the best solvent system for your specific batch of crude product.
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Formation upon Cooling | Estimated Yield/Recovery | Notes |
| Ethanol | Low | High | Abundant, well-formed needles | Good | |
| Ethyl Acetate | Medium | High | Moderate, small crystals | Fair | |
| Hexane | Insoluble | Low | Poor | N/A | |
| Toluene | Low | High | Oiled out initially, then solidified | Poor | |
| Ethanol/Water (9:1) | Very Low | High | Excellent, large crystals | Excellent | Promising system |
| Ethyl Acetate/Hexane (1:2) | Low | High | Good, but required scratching | Good |
Visualized Workflow
The following diagram illustrates the general workflow for the recrystallization of this compound.
References
Application Notes: Ethyl 7-oxo-7-phenylheptanoate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-oxo-7-phenylheptanoate is a valuable bifunctional molecule in organic synthesis, featuring a terminal ethyl ester and a ketone separated by a flexible six-carbon aliphatic chain. This unique structural arrangement allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of various complex molecules, including heterocyclic compounds and pharmacologically active agents. Its utility is notably demonstrated in the synthesis of Seratrodast, a thromboxane A2 receptor antagonist used in the management of asthma.[1] The presence of both a nucleophilic center (enolizable ketone) and electrophilic centers (ketone carbonyl and ester carbonyl) provides multiple reaction pathways for chain elongation, cyclization, and functional group interconversion.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 112665-41-5 | [1] |
| Molecular Formula | C₁₅H₂₀O₃ | [1] |
| Molecular Weight | 248.32 g/mol | [1] |
| Appearance | Colorless to pale yellow oil | - |
| Boiling Point | 353.7 °C at 760 mmHg | [1] |
| Density | 1.035 g/cm³ | [1] |
| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF) | - |
Core Application: Synthesis of Heterocyclic Scaffolds
One of the primary applications of this compound is in the construction of heterocyclic ring systems, which are prevalent in many biologically active compounds. The 1,6-dicarbonyl-like nature of this molecule makes it an ideal precursor for cyclocondensation reactions.
Featured Application: Synthesis of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone
A key transformation involves the reaction of this compound with hydrazine hydrate to yield 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone. This reaction proceeds via an initial hydrazone formation at the ketonic carbonyl, followed by an intramolecular cyclization with the loss of ethanol to form the stable six-membered dihydropyridazinone ring. This class of compounds is known to exhibit a range of biological activities, including cardiotonic effects.[1]
Caption: Reaction scheme for the synthesis of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone.
Experimental Protocols
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone
This protocol details the cyclocondensation of this compound with hydrazine hydrate.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (80% solution, 1.5 eq)
-
Ethanol (Absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.5 eq) dropwise, followed by a catalytic amount of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water.
-
Neutralization and Extraction: Neutralize the aqueous mixture with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone.
Expected Yield: 75-85%
Product Characterization Data:
| Analysis | Data |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.70-7.65 (m, 2H, Ar-H), 7.45-7.35 (m, 3H, Ar-H), 2.95 (t, J = 7.2 Hz, 2H, CH₂), 2.55 (t, J = 7.2 Hz, 2H, CH₂), 2.10-2.00 (m, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 169.5, 158.0, 135.0, 130.0, 128.5, 126.0, 30.0, 25.0, 20.0 |
| IR (KBr, cm⁻¹) | 3250 (N-H), 1670 (C=O, amide), 1600 (C=N) |
| MS (ESI) | m/z: 189.1 [M+H]⁺ |
Note: Spectroscopic data is representative for a 6-phenyl-4,5-dihydro-3(2H)-pyridazinone structure and may vary slightly based on experimental conditions and purity.
Potential Further Applications & Logical Relationships
The versatile structure of this compound opens up numerous possibilities for the synthesis of other complex molecules. The ketone functionality can be targeted for reactions such as Wittig olefination, Grignard additions, and reductions, while the ester can be hydrolyzed, aminated, or reduced.
Caption: Potential synthetic pathways originating from this compound.
Conclusion
This compound serves as a highly adaptable and valuable building block in organic synthesis. Its capacity to undergo a variety of transformations, particularly in the formation of heterocyclic systems like pyridazinones, underscores its importance for researchers and professionals in the field of drug discovery and development. The protocols and data presented herein provide a foundational guide for the utilization of this versatile intermediate in the synthesis of novel and complex molecular architectures.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Pharmaceutical Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry, essential for determining the purity of drug substances and products.[1] It is a powerful method that separates, identifies, and quantifies components in a mixture, making it indispensable for assessing the purity of active pharmaceutical ingredients (APIs) and finished products.[2][3] This application note provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for purity analysis, designed to separate the main component from potential impurities and degradation products. Ensuring drug purity is a critical aspect of drug development and manufacturing for the safety and efficacy of pharmaceutical products.[2]
Principle of Chromatographic Purity Analysis
The fundamental principle of HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.[1] In this reversed-phase method, a non-polar stationary phase (such as C18) is used with a polar mobile phase.[1][4] When the sample mixture is introduced into the system, compounds with higher polarity will travel through the column more quickly with the mobile phase, while less polar compounds will be retained longer by the stationary phase.[1] The purity of the main compound is determined by comparing its peak area to the total area of all peaks in the chromatogram, a method known as area normalization.[1][5]
Percent Purity Formula:
Percent Purity = (Area of API Peak / Total Area of All Peaks) × 100[1]
Experimental Protocol
Materials and Reagents
-
Instrumentation:
-
HPLC system equipped with a binary or quaternary gradient pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis Detector.[1]
-
-
Chemicals and Consumables:
-
Column:
-
C18, 4.6 x 150 mm, 3.5 µm particle size[1]
-
Chromatographic Conditions
The following table summarizes the chromatographic conditions for the purity analysis.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
| Gradient Program | 0-2 min (5% B), 2-25 min (5-95% B), 25-28 min (95% B), 28-28.1 min (95-5% B), 28.1-35 min (5% B) |
Table 1: HPLC Chromatographic Conditions.[1]
Preparation of Solutions
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.[1]
-
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.[1]
-
Diluent: Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.[1]
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the API Reference Standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample and prepare it in the same manner as the Standard Solution.[1]
Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]
-
System Suitability Testing (SST): Before starting the analysis, perform five replicate injections of the Standard Solution to verify the performance of the chromatographic system.[1][6] The system is deemed suitable for use only if the acceptance criteria are met (see Table 2).
-
Blank Injection: Inject the diluent once to ensure that there are no interfering peaks at the retention time of the API or its impurities.[1]
-
Sample Analysis: Inject each Sample Solution in duplicate.[1]
Data Presentation and Results
System Suitability Testing (SST)
System suitability is performed to ensure that the analytical system is working correctly before the analysis of samples begins.[7][8] Key SST parameters include repeatability, tailing factor, column efficiency (plate count), and resolution.[6][7]
| Parameter | Acceptance Criteria |
| Repeatability (RSD of Peak Area) | ≤ 2.0% for 5 replicate injections |
| Tailing Factor (T) | 0.8 - 1.8 |
| Column Efficiency (N) | ≥ 2000 theoretical plates |
| Resolution (Rs) | ≥ 1.5 between the API and the closest eluting impurity |
Table 2: System Suitability Test Acceptance Criteria.[9][10][11]
Sample Purity Calculation
Integrate all peaks in the sample chromatogram, disregarding any peaks originating from the blank. The percent purity is calculated using the area normalization method.[1]
The following table is an example of a purity analysis result for a sample compound.
| Peak Identity | Retention Time (min) | Peak Area | % Area |
| Impurity 1 | 4.8 | 15,800 | 0.15 |
| Impurity 2 | 9.2 | 28,500 | 0.27 |
| API | 12.5 | 10,450,000 | 99.53 |
| Impurity 3 | 18.1 | 5,200 | 0.05 |
| Total Area | 10,499,500 | 100.00 |
Table 3: Example of Purity Analysis Results for a Sample.[1]
Workflow and Process Visualization
The logical workflow for the HPLC purity analysis method is outlined in the diagram below.
Caption: General workflow for HPLC purity analysis.
Conclusion
This application note details a robust RP-HPLC method for the purity analysis of a pharmaceutical compound. The provided protocol, from solution preparation to data analysis, serves as a comprehensive guide for researchers and quality control analysts. For use in a regulated environment, this analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2][4] Adherence to system suitability criteria is critical for generating accurate, reliable, and defensible purity data.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. mastelf.com [mastelf.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. torontech.com [torontech.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 8. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Anwendungshinweis und Protokoll zur Derivatisierung von Ethyl-7-oxo-7-phenylheptanoat für die GC-MS-Analyse
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Anwendungshinweis beschreibt ein detailliertes Protokoll für die Derivatisierung von Ethyl-7-oxo-7-phenylheptanoat, einer bifunktionellen Verbindung, die sowohl eine Keton- als auch eine Estergruppe enthält, für die anschließende Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit zu erhöhen, die thermische Stabilität zu verbessern und die chromatographische Auflösung der Zielanalyten zu optimieren.[1][2]
Einleitung
Ethyl-7-oxo-7-phenylheptanoat ist eine organische Verbindung von Interesse in verschiedenen Bereichen der chemischen Synthese und der pharmazeutischen Forschung. Für eine genaue quantitative und qualitative Analyse mittels GC-MS ist eine Derivatisierung der polaren Ketogruppe vorteilhaft.[2][3] Unbehandelte Ketone können in der heissen GC-Injektionskammer und -Säule eine Tautomerisierung zu ihrer Enolform durchlaufen, was zu verbreiterten oder doppelten Peaks und damit zu ungenauen Ergebnissen führen kann.[4][5]
Die hier beschriebene Methode verwendet einen zweistufigen Ansatz: Zuerst eine Methoximierung der Ketogruppe, gefolgt von einer optionalen Silylierung. Die Methoximierung schützt die Carbonylgruppe und verhindert die Tautomerisierung.[4] Die Silylierung von aktiven Wasserstoffatomen, falls vorhanden, kann die Flüchtigkeit weiter erhöhen.[1][6]
Prinzip der Derivatisierung
Die für Ethyl-7-oxo-7-phenylheptanoat empfohlene Derivatisierungsstrategie umfasst die folgenden Schritte:
-
Methoximierung: Die Ketogruppe wird mit Methoxyaminhydrochlorid (MeOx) umgesetzt, um ein stabiles Methoxim zu bilden. Diese Reaktion "sperrt" die Carbonylgruppe in einer einzigen Form und verhindert so die Keto-Enol-Tautomerie während der GC-Analyse.[4]
-
Silylierung (optional): Obwohl der Ester selbst im Allgemeinen für die GC-Analyse flüchtig genug ist, kann eine anschliessende Silylierung mit einem Reagenz wie N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) durchgeführt werden.[5][6] Dies würde die Enolform des Ketons oder andere aktive Wasserstoffatome in der Probe derivatisieren und so die Flüchtigkeit und Nachweisempfindlichkeit potenziell weiter verbessern.[1]
Experimentelles Protokoll
Dieses Protokoll beschreibt die detaillierten Schritte zur Derivatisierung von Ethyl-7-oxo-7-phenylheptanoat.
Benötigte Materialien:
-
Ethyl-7-oxo-7-phenylheptanoat Probe
-
Methoxyaminhydrochlorid (MeOx) Lösung (z.B. 20 mg/mL in Pyridin)
-
N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)
-
Lösungsmittel (z.B. Ethylacetat, Dichlormethan)
-
Heizblock oder Wasserbad
-
Autosampler-Vials mit Septumkappen
-
Mikrospritzen
Probenvorbereitung:
-
Lösen Sie eine bekannte Menge Ethyl-7-oxo-7-phenylheptanoat in einem geeigneten aprotischen Lösungsmittel (z.B. 1 mg/mL in Ethylacetat).
-
Überführen Sie 100 µL der Probelösung in ein Autosampler-Vial.
-
Verdampfen Sie das Lösungsmittel unter einem sanften Stickstoffstrom bei Raumtemperatur bis zur Trockenheit.
Schritt 1: Methoximierung
-
Geben Sie 50 µL der Methoxyaminhydrochlorid-Lösung zu dem trockenen Probenrückstand.
-
Verschliessen Sie das Vial fest und erhitzen Sie es für 90 Minuten bei 60 °C in einem Heizblock oder Wasserbad.[4]
-
Lassen Sie das Vial auf Raumtemperatur abkühlen.
Schritt 2: Silylierung
-
Geben Sie 50 µL MSTFA zu der abgekühlten Reaktionsmischung.
-
Verschliessen Sie das Vial erneut und erhitzen Sie es für 30 Minuten bei 60 °C.[4]
-
Lassen Sie das Vial vor der GC-MS-Analyse auf Raumtemperatur abkühlen.
GC-MS Analysebedingungen (Beispiel):
-
Gaschromatograph: Agilent 7890B oder Äquivalent
-
Massenspektrometer: Agilent 5977A MSD oder Äquivalent
-
Säule: HP-5ms (30 m x 0.25 mm, 0.25 µm Filmdicke) oder äquivalente unpolare Säule[1]
-
Trägergas: Helium mit einer konstanten Flussrate von 1 mL/min
-
Injektor: Splitless, Temperatur 250 °C
-
Ofenprogramm:
-
Anfangstemperatur: 80 °C, gehalten für 2 Minuten
-
Rampe: 10 °C/min bis 280 °C
-
Haltezeit: 10 Minuten bei 280 °C
-
-
MS-Transferlinie: 280 °C
-
Ionenquelle: 230 °C
-
Quadrupol: 150 °C
-
Ionisationsmodus: Elektronenstoßionisation (EI) bei 70 eV
-
Scanbereich: m/z 50-550
Datenpräsentation
Die folgende Tabelle fasst beispielhafte quantitative Daten für die Derivatisierung und Analyse von Carbonylverbindungen zusammen. Die genauen Werte für Ethyl-7-oxo-7-phenylheptanoat müssen experimentell bestimmt werden.
| Parameter | Wert | Anmerkungen |
| Retentionszeit (unbehandelt) | Variabel, kann Peak-Tailing zeigen | Abhängig von den genauen GC-Bedingungen |
| Retentionszeit (derivatisiert) | Erwartet wird ein scharfer, symmetrischer Peak | Die genaue Zeit hängt von den GC-Bedingungen ab |
| Nachweisgrenze (LOD) | ng/mL-Bereich | Die Derivatisierung kann die Empfindlichkeit verbessern[7] |
| Quantifizierungsgrenze (LOQ) | ng/mL-Bereich | Typischerweise 3x LOD |
| Lineare dynamische Spanne | 2-3 Größenordnungen | Muss durch eine Kalibrierungskurve bestimmt werden |
| Relative Standardabweichung (RSD) | < 10% | Für wiederholte Injektionen eines derivatisierten Standards[8] |
Visualisierung des Arbeitsablaufs
Abbildung 1: Experimenteller Arbeitsablauf von der Probenvorbereitung bis zur Datenanalyse.
Schlussfolgerung
Die beschriebene zweistufige Derivatisierungsmethode der Methoximierung, gefolgt von einer Silylierung, ist ein robuster Ansatz für die GC-MS-Analyse von Ethyl-7-oxo-7-phenylheptanoat. Sie adressiert effektiv die mit der Analyse von Ketonen verbundenen Herausforderungen, indem sie die Bildung von Tautomeren verhindert und die chromatographische Leistung verbessert. Dies führt zu zuverlässigeren und reproduzierbareren qualitativen und quantitativen Ergebnissen, die für die Forschung und Entwicklung in der pharmazeutischen Industrie unerlässlich sind.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 7-oxo-7-phenylheptanoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis of Ethyl 7-oxo-7-phenylheptanoate, a key intermediate in the pharmaceutical industry, notably in the production of Seratrodast.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with a derivative of heptanoic acid. This electrophilic aromatic substitution reaction offers a direct route to introduce the benzoyl group to the heptanoate chain. The typical acylating agent is the corresponding acyl chloride, ethyl 7-(chloroformyl)heptanoate, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Q2: What are the critical parameters to control for maximizing the yield of the reaction?
A2: Maximizing the yield of this compound requires careful control of several parameters:
-
Purity of Reagents: The use of anhydrous reagents and solvents is crucial, as moisture can deactivate the Lewis acid catalyst.
-
Stoichiometry of Catalyst: A stoichiometric amount of the Lewis acid catalyst is often necessary because the product, a ketone, can form a complex with the catalyst, rendering it inactive.
-
Reaction Temperature: The temperature should be carefully controlled. While some reactions proceed at room temperature, others may require cooling to prevent side reactions or gentle heating to ensure completion.
-
Order of Addition: Typically, the acylating agent is added gradually to a mixture of the aromatic substrate and the Lewis acid catalyst to maintain a low concentration of the reactive electrophile and minimize side reactions.
Q3: What are the potential side products in this synthesis?
A3: In Friedel-Crafts acylation, several side products can form, leading to a lower yield of the desired product. For the synthesis of this compound, potential side products include:
-
Polyacylated products: Although the acyl group is deactivating, preventing further substitution on the same benzene ring, reactions on other starting material molecules can occur if the reaction conditions are not optimized.[2]
-
Products from impurities: Impurities in the starting materials or solvents can lead to the formation of undesired byproducts.
-
Isomers: While Friedel-Crafts acylation is generally less prone to isomer formation compared to alkylation, the choice of solvent and catalyst can sometimes influence the position of acylation on substituted aromatic rings.
Q4: How can I effectively purify the crude this compound?
A4: Purification of the crude product is essential to obtain this compound with the required purity (typically ≥98.0% for pharmaceutical applications).[1] The most common purification methods are:
-
Column Chromatography: This is a highly effective method for separating the desired product from non-polar and polar impurities. A typical stationary phase is silica gel, and the mobile phase is a mixture of non-polar and polar solvents, such as hexane and ethyl acetate.
-
Distillation: Given its boiling point of 353.736°C at 760 mmHg, vacuum distillation can be employed for purification, especially on a larger scale.[1]
-
Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, recrystallization from a suitable solvent system can be an effective purification technique.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is sensitive to moisture. | - Ensure all glassware is thoroughly dried before use.- Use freshly opened or properly stored anhydrous Lewis acid.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction: Insufficient reaction time or suboptimal temperature. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).- If the reaction is sluggish, consider extending the reaction time or moderately increasing the temperature. | |
| Suboptimal Stoichiometry: Incorrect ratio of reactants and catalyst. | - Ensure a stoichiometric amount of the Lewis acid is used relative to the acylating agent.- An excess of the aromatic substrate (benzene) can sometimes be used to drive the reaction to completion. | |
| Presence of Multiple Products (Impurities) | Side Reactions: Formation of polyacylated or other byproducts. | - Control the reaction temperature, often starting at a lower temperature and slowly warming to room temperature.- Add the acylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile. |
| Contaminated Reagents: Impurities in starting materials or solvents. | - Use high-purity, anhydrous reagents and solvents.- Purify starting materials if necessary before use. | |
| Difficulty in Product Isolation and Purification | Emulsion during Work-up: Formation of a stable emulsion during the aqueous work-up. | - Add a saturated solution of sodium chloride (brine) to help break the emulsion.- If the product is soluble in a less polar solvent, try changing the extraction solvent. |
| Poor Separation in Column Chromatography: Co-elution of the product with impurities. | - Optimize the eluent system for column chromatography by testing different solvent ratios with TLC to achieve better separation (a target Rf value of 0.2-0.4 for the product is often ideal).- Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
-
Benzene (anhydrous)
-
Ethyl 7-(chloroformyl)heptanoate (or prepared in situ from pimelic acid monoethyl ester and a chlorinating agent like thionyl chloride)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 - 1.5 equivalents) and anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.
-
Addition of Reactants: To the cooled suspension, add anhydrous benzene (a large excess can be used as the solvent in some procedures). Slowly add a solution of ethyl 7-(chloroformyl)heptanoate (1 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing to 20%). Collect the fractions containing the pure product and concentrate them to yield this compound.
Data Presentation
Table 1: Influence of Catalyst on Yield (Illustrative)
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| AlCl₃ | Dichloromethane | 0 to RT | 3 | 75-85 |
| FeCl₃ | Dichloromethane | RT | 5 | 60-70 |
| ZnCl₂ | Nitrobenzene | 50 | 8 | 40-50 |
| Sc(OTf)₃ | Benzene | RT | 6 | 70-80 |
Note: The data in this table is illustrative and based on general trends for Friedel-Crafts acylation. Actual yields may vary depending on specific reaction conditions.
Mandatory Visualizations
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: A typical experimental workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in the synthesis.
Diagram 3: Signaling Pathway Context of the End Product
While this compound is an intermediate, its end product, Seratrodast, acts as a thromboxane A2 receptor antagonist. The following diagram illustrates a simplified signaling pathway where this class of drugs acts.
Caption: Simplified signaling pathway showing the action of a Thromboxane A2 receptor antagonist.
References
Common side products in the synthesis of Ethyl 7-oxo-7-phenylheptanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Ethyl 7-oxo-7-phenylheptanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and direct method is the Friedel-Crafts acylation of benzene with a suitable derivative of adipic acid, typically ethyl adipoyl chloride (6-chloro-6-oxohexanoate), in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2][3][4][5][6] This reaction introduces the 6-ethoxycarbonyl-1-oxohexyl group onto the benzene ring.
Q2: I obtained a significant amount of a high-melting point solid that is not my desired product. What is it likely to be?
A2: A common and significant side product in this synthesis is 1,4-dibenzoylbutane.[7] This occurs when both ends of the adipoyl derivative react with benzene, a phenomenon known as diacylation. This is particularly problematic if you start with adipoyl chloride instead of its monoester derivative.[7] Careful control of stoichiometry and the purity of the starting acylating agent are crucial to minimize this side product.
Q3: My reaction yield is consistently low, even with minimal diacylation. What are other potential side products or issues?
A3: Low yields can stem from several issues beyond diacylation:
-
Starting Material Purity: The ethyl adipoyl chloride used may contain impurities such as unreacted adipic acid or adipoyl chloride. Adipoyl chloride is highly moisture-sensitive and can hydrolyze to adipic acid.[8][9][10][11] The presence of these impurities can complicate the reaction and reduce the yield of the desired product.
-
Intramolecular Cyclization: Although less common for a linear chain of this length, under harsh Friedel-Crafts conditions, there is a possibility of intramolecular cyclization reactions, where the newly formed ketone undergoes a subsequent ring-closing reaction.[12][13][14][15][16][17]
-
Reaction with Solvent: If not using benzene as both the reactant and solvent, the acylating agent could potentially react with a susceptible solvent.
Q4: How can I minimize the formation of the diacylation product, 1,4-dibenzoylbutane?
A4: To minimize diacylation, it is critical to use a mono-protected derivative of adipic acid, such as ethyl adipoyl chloride. This ensures that only one end of the C6 chain is reactive towards benzene. Using a large excess of benzene can also favor the mono-acylated product.
Q5: What are the best practices for handling the reagents in this synthesis?
A5: Adipoyl chloride and aluminum chloride are both highly moisture-sensitive.[8][10] All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Benzene is a hazardous chemical and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of Desired Product | Presence of diacylation product (1,4-dibenzoylbutane). | - Confirm the identity of the side product via analytical techniques (e.g., NMR, MS).- Ensure the use of ethyl adipoyl chloride, not adipoyl chloride.- Use a significant excess of benzene. |
| Impure starting materials (e.g., presence of adipic acid in ethyl adipoyl chloride). | - Verify the purity of the acylating agent before use.- Consider re-purifying the ethyl adipoyl chloride if necessary. | |
| Deactivation of the catalyst due to moisture. | - Ensure all glassware is oven-dried.- Handle all reagents under an inert atmosphere. | |
| Formation of Unidentified Byproducts | Possible intramolecular cyclization. | - Analyze byproducts using spectroscopic methods.- Consider milder reaction conditions (e.g., lower temperature, alternative Lewis acid). |
| Reaction with solvent. | - Use benzene as both the reactant and solvent. | |
| Incomplete Reaction | Insufficient catalyst or reaction time. | - Ensure the correct stoichiometric amount of AlCl₃ is used.- Monitor the reaction progress by TLC or GC and adjust the reaction time accordingly. |
Experimental Protocols
Synthesis of this compound via Friedel-Crafts Acylation
This protocol is adapted from similar Friedel-Crafts acylation procedures.[7]
Materials:
-
Anhydrous benzene
-
Ethyl adipoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid
-
Cracked ice
-
Sodium carbonate solution (dilute)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reflux and workup
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, prepare a mixture of anhydrous aluminum chloride and a significant excess of anhydrous benzene.
-
Cool the mixture in an ice bath.
-
With vigorous stirring, add ethyl adipoyl chloride dropwise from the dropping funnel over a period of 45-60 minutes.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for an additional 2 hours.
-
Carefully pour the reaction mixture into a flask containing a mixture of cracked ice and concentrated hydrochloric acid, with stirring.
-
Separate the benzene layer. The aqueous layer can be extracted with additional benzene.
-
Combine the organic layers and wash with a dilute sodium carbonate solution, followed by water.
-
Dry the benzene solution over anhydrous sodium sulfate.
-
Remove the benzene under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
Reaction Pathway and Side Reactions
Caption: Main synthesis pathway and a common side reaction.
References
- 1. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemistrystudent.com [chemistrystudent.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Page loading... [guidechem.com]
- 9. Adipoyl chloride - Wikipedia [en.wikipedia.org]
- 10. Adipoyl Chloride | High-Purity Polymerization Reagent [benchchem.com]
- 11. Adipoyl chloride | C6H8Cl2O2 | CID 61034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[7]annulen-7-ols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Search Results [beilstein-journals.org]
- 15. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 7-oxo-7-phenylheptanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 7-oxo-7-phenylheptanoate.
Troubleshooting Guide
Crude this compound obtained after synthesis, typically via Friedel-Crafts acylation of benzene with 6-(ethoxycarbonyl)hexanoyl chloride, may contain several impurities. This guide addresses common issues encountered during purification.
Table 1: Troubleshooting Common Impurities and Purification Issues
| Problem | Potential Cause | Recommended Solution & Protocol |
| Presence of Unreacted Starting Materials | Incomplete reaction or non-stoichiometric amounts of reactants. | Flash Column Chromatography: Use a silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Unreacted benzene will elute first, followed by the more polar product. Monitor fractions by Thin Layer Chromatography (TLC). |
| Residual Lewis Acid Catalyst (e.g., AlCl₃) | Incomplete quenching during the reaction work-up. The ketone product can form a stable complex with the Lewis acid. | Aqueous Work-up: Ensure the reaction mixture is thoroughly quenched by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride and break up the ketone-catalyst complex. Subsequently, wash the organic layer with water and brine. |
| Presence of Polysubstituted Byproducts | Reaction conditions favoring multiple acylations on the benzene ring (less common for acylation than alkylation). | Flash Column Chromatography: These byproducts are generally less polar than the desired mono-acylated product. A carefully optimized gradient of ethyl acetate in hexanes on a silica gel column should provide good separation. |
| Hydrolyzed Acyl Chloride | Presence of moisture during the reaction, leading to the formation of 6-(ethoxycarbonyl)hexanoic acid. | Liquid-Liquid Extraction: During the aqueous work-up, wash the organic layer with a saturated sodium bicarbonate solution. The acidic byproduct will be deprotonated and extracted into the aqueous layer, while the neutral ester product remains in the organic phase. |
| Product is an Oil and Difficult to Handle | The product may be a low-melting solid or an oil at room temperature, making isolation by recrystallization challenging. | Low-Temperature Recrystallization: If the product is an oil, attempt recrystallization at low temperatures (e.g., -20°C to -78°C) using a non-polar solvent like pentane or hexane. Scratching the inside of the flask can help induce crystallization. |
| Poor Separation on Column Chromatography | Inappropriate solvent system or improper column packing. | TLC Optimization: Before running the column, identify an optimal solvent system using TLC that gives the product a retention factor (Rf) of approximately 0.2-0.4 and good separation from impurities. Ensure the column is packed uniformly to prevent channeling. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying this compound?
A1: Flash column chromatography on silica gel is generally the most effective and widely used method for purifying this compound, especially for removing both more and less polar impurities. For removing acidic impurities, a preliminary liquid-liquid extraction with a mild base is recommended.
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. By spotting the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate, you can track the separation of the desired product from impurities.
Q3: What are the key physical properties to consider during purification?
A3: The boiling point and polarity of this compound and its potential impurities are crucial. The high boiling point of the product (353.7°C at 760 mmHg) makes vacuum distillation a viable option for removing lower-boiling impurities. Its polarity will determine the appropriate solvent system for chromatography.
Table 2: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Polarity |
| This compound | C₁₅H₂₀O₃ | 248.32 | 353.7 @ 760 mmHg | Moderately Polar |
| Benzene (Starting Material) | C₆H₆ | 78.11 | 80.1 | Non-polar |
| 6-(Ethoxycarbonyl)hexanoyl chloride | C₉H₁₅ClO₃ | 206.67 | ~230-240 (estimated) | Polar |
| 6-(Ethoxycarbonyl)hexanoic acid | C₉H₁₆O₄ | 188.22 | ~280-290 (estimated) | Polar, Acidic |
| Diacylated Benzene Byproduct | C₂₄H₂₈O₄ | 396.48 | > 400 (estimated) | Less Polar than product |
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization can be an effective technique if a suitable solvent is found and the compound is a solid at or near room temperature. For aromatic ketones, common recrystallization solvents include ethanol, methanol, or mixed solvent systems like ethyl acetate/hexanes. Since this compound may be an oil or low-melting solid, low-temperature recrystallization might be necessary.
Experimental Protocols
Flash Column Chromatography Protocol
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., different ratios of ethyl acetate/hexanes) to find a system that provides good separation and an Rf value of ~0.3 for the product.
-
-
Column Preparation:
-
Select an appropriately sized glass column and securely clamp it in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Collect the eluting solvent in a series of labeled test tubes or flasks.
-
If a gradient elution is used, gradually increase the polarity of the solvent system (e.g., by increasing the percentage of ethyl acetate in hexanes).
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualization
Purification Workflow Diagram
The following diagram illustrates the decision-making process for purifying crude this compound after the initial reaction work-up.
Caption: Decision workflow for the purification of this compound.
Technical Support Center: Scale-Up Production of Ethyl 7-oxo-7-phenylheptanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of Ethyl 7-oxo-7-phenylheptanoate. This key intermediate is crucial in the synthesis of various pharmaceutical agents, including the anti-asthmatic drug Seratrodast.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the scale-up of the Friedel-Crafts acylation for producing this compound?
A1: The scale-up of the Friedel-Crafts acylation process for this synthesis presents several key challenges:
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Stoichiometric Lewis Acid Requirement: The reaction typically requires at least a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), because the ketone product forms a complex with the catalyst, rendering it inactive.[2][3] This necessitates handling large quantities of corrosive and moisture-sensitive solids and generates significant waste streams.
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Exothermic Reaction Control: The reaction is highly exothermic, particularly during the addition of the acyl chloride and the subsequent quenching step.[4][5] Managing heat dissipation is critical at scale to prevent runaway reactions and byproduct formation.
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Byproduct Formation: Undesired side reactions can lead to the formation of isomers (ortho, meta, para substitution) and polysubstituted products, complicating purification and reducing the yield of the desired para-substituted product.[6][7]
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Work-up and Quenching: The quenching of the reaction by adding the reaction mixture to ice/water is extremely exothermic and releases corrosive HCl gas.[4][5][8] Performing this safely and efficiently at a large scale requires careful engineering controls.
-
Purification: Isolating the final product to the required purity (typically ≥98.0%) on a large scale can be challenging.[1] Common methods like distillation may not be suitable for a high-boiling point compound, and large-scale chromatography can be expensive. Recrystallization or extraction methods may need to be optimized.[6][9]
Q2: How can I minimize the formation of byproducts during the synthesis?
A2: Minimizing byproduct formation is crucial for achieving high purity and yield. Consider the following strategies:
-
Control of Stoichiometry: Use a precise 1:1 molar ratio of the aromatic substrate to the acylating agent to reduce the likelihood of polysubstitution.[6]
-
Optimized Reaction Conditions:
-
Solvent Selection: The choice of solvent can influence regioselectivity. Less polar solvents may be preferred to favor the kinetic product.
-
High-Purity Reagents: Ensure that all reagents, including the solvent, are anhydrous and of high purity to prevent side reactions.[6]
Q3: What are the best practices for quenching the reaction at an industrial scale?
A3: Safe and effective quenching is paramount. The recommended procedure is to add the reaction mixture slowly to a vigorously stirred slurry of crushed ice and water.[4][8]
-
Safety First: This process is highly exothermic and releases HCl gas. It must be conducted in a well-ventilated area with appropriate personal protective equipment.[4] The reaction mixture should always be added to the ice/water, never the other way around, to maintain better temperature control.[5][8]
-
Acidification: After the initial quench, adding a dilute acid like HCl can help dissolve any precipitated aluminum salts, facilitating the separation of the organic and aqueous layers.[4]
-
Temperature Monitoring: Throughout the quenching process, the temperature of the quench mixture should be carefully monitored to prevent a runaway reaction.
Q4: My reaction is not proceeding to completion. What are the potential causes and solutions?
A4: Incomplete conversion can be due to several factors:
-
Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture. Ensure that it is fresh and handled under strictly anhydrous conditions.[6]
-
Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often required. Consider increasing the molar ratio of the catalyst to the limiting reagent.[6]
-
Low Reaction Temperature: While low temperatures are good for controlling selectivity, the reaction may be too slow. After the initial addition, allowing the reaction to warm to room temperature or gentle heating may be necessary to drive it to completion.[10]
-
Poor Reagent Quality: Impurities in the starting materials or solvent can inhibit the reaction.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action | Citation |
| Low Yield | Incomplete reaction | Ensure anhydrous conditions and the use of a fresh, active Lewis acid catalyst. Consider increasing the reaction time or temperature after the initial addition. | [6] |
| Product loss during work-up | Optimize the extraction and washing steps. Ensure complete separation of the organic and aqueous layers. | [4] | |
| Byproduct formation | Control stoichiometry and reaction temperature carefully. Optimize the order of reagent addition. | [6] | |
| Low Purity | Presence of starting materials | Monitor the reaction progress using TLC or another suitable method to ensure completion. | [6] |
| Formation of isomers or polysubstituted products | Optimize reaction conditions (temperature, solvent) to improve selectivity. Purify the crude product via recrystallization or column chromatography. | [6] | |
| Residual aluminum salts | Ensure thorough washing of the organic layer with dilute acid and water during the work-up. | [4] | |
| Difficult Work-up | Formation of emulsions | Break emulsions by adding brine during the washing steps. | [4] |
| Persistent aluminum hydroxide precipitates | Acidify the quench mixture with dilute HCl to dissolve the salts. | [4] | |
| Runaway Reaction | Poor heat dissipation | Ensure adequate cooling capacity of the reactor. Control the rate of addition of the acyl chloride. Add the reaction mixture slowly to the quench medium. | [4][5] |
Experimental Protocol: Representative Synthesis of an Aromatic Ketone via Friedel-Crafts Acylation
This protocol is a representative example for the synthesis of an aromatic ketone, which can be adapted for the production of this compound. The specific acylating agent would be ethyl 6-(chloroformyl)hexanoate.
Materials:
-
Benzene (or other suitable aromatic substrate)
-
Ethyl 6-(chloroformyl)hexanoate (acylating agent)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (solvent)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
2M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a clean, dry, glass-lined reactor equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl gas), charge anhydrous aluminum chloride (1.1 to 1.5 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0-5 °C using a cooling jacket.[10]
-
Addition of Acyl Chloride: Slowly add ethyl 6-(chloroformyl)hexanoate (1 equivalent) to the stirred suspension, maintaining the temperature between 0-5 °C.
-
Addition of Benzene: To this mixture, add benzene (1 to 1.2 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature remains between 0-5 °C.[10]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC, GC).[10]
-
Quenching: In a separate, appropriately sized vessel, prepare a mixture of crushed ice and concentrated hydrochloric acid. Carefully and slowly transfer the reaction mixture into the ice/acid mixture with vigorous stirring.[10]
-
Extraction: Transfer the quenched mixture to a liquid-liquid extractor. Separate the organic layer. Extract the aqueous layer with dichloromethane.[10]
-
Washing: Combine the organic layers and wash successively with 2M HCl, water, saturated sodium bicarbonate solution, and brine.[10]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.[6][10]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low yield or purity issues.
References
- 1. innospk.com [innospk.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Preventing degradation of Ethyl 7-oxo-7-phenylheptanoate during storage
Welcome to the technical support center for Ethyl 7-oxo-7-phenylheptanoate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to prevent, identify, and address potential degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[2] For extended storage, maintaining an inert atmosphere, for example by blanketing with nitrogen or argon, can further minimize oxidative degradation.[3]
Q2: What are the primary degradation pathways for this compound?
The main chemical degradation pathways for this compound, a β-keto ester, are hydrolysis and oxidation.[1][4][5]
-
Hydrolysis: The ester functional group is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions, yielding 7-oxo-7-phenylheptanoic acid and ethanol.[1][4][6]
-
Oxidation: The ketone functional group and the benzylic position are potential sites for oxidation, especially with prolonged exposure to air, light, or in the presence of trace metal contaminants.[7][8] This can lead to the formation of various by-products, potentially including dicarboxylic acids through cleavage of the ketone.[8]
Q3: Are there any visible signs of degradation to watch for?
While this compound is a stable compound, degradation may manifest as a change in color, the formation of a precipitate, or a noticeable change in odor. However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial to confirm the purity of the compound, especially after prolonged storage or if stored under suboptimal conditions.
Q4: How can I prevent moisture from degrading my compound?
To minimize hydrolysis, it is crucial to handle and store the compound in a dry environment.[6] Use of anhydrous solvents is recommended when preparing solutions.[9] For solids, storing in a desiccator or in a container with a desiccant can help absorb ambient moisture.[5][6] When handling the compound, ensure that all equipment and containers are thoroughly dried.[6]
Q5: Is this compound sensitive to light?
Many organic compounds, particularly those with carbonyl and aromatic functionalities, can be sensitive to light, which can catalyze oxidative and other degradation reactions.[2][3][5] To mitigate photodegradation, it is best practice to store this compound in amber glass vials or other opaque containers to protect it from light.[5][10]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in color (e.g., yellowing) of the material. | Oxidation of the compound. | - Purge the container with an inert gas (e.g., nitrogen or argon) before sealing.[3] - Store in a dark or amber container to prevent light exposure.[5][10] - Re-test the purity of the material using a suitable analytical method like HPLC or GC-MS. |
| Cloudiness or precipitation in a solution. | - The compound may have degraded to a less soluble product. - The solution may be supersaturated. | - Verify the solubility of the compound in the chosen solvent at the working concentration. - Filter the solution using a 0.22 µm syringe filter before use.[2] - Analyze the precipitate to determine if it is the parent compound or a degradant.[2] |
| Inconsistent results in biological or chemical assays. | Degradation of the compound leading to lower potency or the presence of interfering by-products. | - Confirm the purity of the compound stock. - Prepare fresh solutions for each experiment. - Review handling and storage procedures to ensure they minimize exposure to water, air, and light.[9] |
| Appearance of new peaks in HPLC or GC analysis. | Chemical degradation of the compound. | - Identify the potential degradation products by mass spectrometry (LC-MS or GC-MS). - Review the storage conditions (temperature, humidity, light, and air exposure) to identify the likely cause of degradation. - If hydrolysis is suspected, ensure all solvents are anhydrous and the storage environment is dry.[6][11] |
Data Presentation
Table 1: Summary of Recommended Storage Conditions and Impact on Stability
| Parameter | Recommended Condition | Consequence of Deviation | Prevention Strategy |
| Temperature | Cool (2-8 °C recommended for long-term) | Elevated temperatures can accelerate hydrolysis and oxidation.[9] | Store in a refrigerator or a temperature-controlled environment. |
| Humidity | Dry environment | Exposure to moisture can lead to hydrolysis of the ester group.[5][6] | Store in tightly sealed containers, preferably in a desiccator or with a desiccant.[2][6] |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) for long-term storage | Exposure to oxygen can cause oxidative degradation.[3][4] | Purge the container with an inert gas before sealing.[3] |
| Light | Protected from light | Exposure to UV or ambient light can catalyze degradation.[2][3] | Store in amber or opaque containers.[5][10] |
| Container | Tightly sealed, inert material (e.g., glass) | Improperly sealed containers allow for moisture and air ingress. | Use high-quality, well-fitting closures. Ensure the container is sealed immediately after use. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a general reversed-phase HPLC method suitable for assessing the purity of this compound and detecting potential degradation products.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of sample diluent to get a concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the sample diluent.
3. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 50 50 20 10 90 25 10 90 26 50 50 | 30 | 50 | 50 |
4. Analysis:
-
Inject the sample diluent (blank), followed by the standard solution, and then the sample solution.
-
The purity of the sample is calculated by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.
-
Degradation is indicated by a decrease in the main peak area and the appearance of new peaks.
Visualizations
Caption: Inferred degradation pathways for this compound.
Caption: A workflow for troubleshooting suspected compound degradation.
Caption: Factors influencing the stability of this compound.
References
- 1. aklectures.com [aklectures.com]
- 2. benchchem.com [benchchem.com]
- 3. meibaotech.com [meibaotech.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. biofargo.com [biofargo.com]
- 6. carbodiimide.com [carbodiimide.com]
- 7. chemistry.ucr.edu [chemistry.ucr.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 11. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
Troubleshooting low yield in beta-keto ester synthesis
Welcome to the technical support center for beta-keto ester synthesis. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot and resolve common issues encountered during their experiments, with a primary focus on addressing low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to frequently asked questions and detailed guides to address specific problems that can lead to low yields in beta-keto ester synthesis, particularly in reactions like the Claisen condensation.
Q1: My reaction is resulting in a very low yield of the desired beta-keto ester. What are the most common causes?
Low yields in beta-keto ester synthesis, such as the Claisen condensation, can stem from several critical factors ranging from the choice of reactants and reagents to the specific reaction conditions and work-up procedures.[1][2]
Most Common Causes:
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Inappropriate Base Selection: The choice of base is crucial. Using a hydroxide base can lead to irreversible hydrolysis of the ester starting material.[3][4][5][6] Additionally, if the alkoxide base used does not match the alkoxy group of the ester, transesterification can occur, leading to a mixture of products.[3]
-
Presence of Moisture: The strong bases used, such as sodium ethoxide or sodium hydride, are highly sensitive to moisture. Anhydrous conditions are essential to prevent the base from being quenched, which would halt the reaction.[1]
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Reversible Reaction Equilibrium: The Claisen condensation is a reversible reaction.[1][7] To drive the reaction to completion, a full equivalent of base is required. The final step, the deprotonation of the beta-keto ester product, is what drives the equilibrium to the product side.[7][8]
-
Competing Side Reactions: Several side reactions can compete with the desired condensation, consuming starting materials and generating impurities. These include self-condensation in crossed Claisen reactions, hydrolysis, and subsequent decarboxylation of the product.[1][9]
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly reduce the yield.[1][2]
Q2: I'm observing a complex mixture of products instead of my target beta-keto ester. What side reactions could be occurring?
The formation of multiple products is a common issue, especially in crossed Claisen condensations or when reaction conditions are not carefully controlled.
-
Self-Condensation: In a crossed Claisen condensation involving two different esters that can both form enolates, a mixture of up to four different products can be obtained.[10][11] To avoid this, it is common practice to use one ester that has no α-hydrogens (e.g., aromatic esters, formates, or carbonates).[10][11]
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Transesterification: This occurs when the alkoxide base does not match the alcohol portion of the starting ester.[3] For example, using sodium methoxide with an ethyl ester will lead to the formation of the corresponding methyl ester, complicating the product mixture.[3]
-
Hydrolysis: If water is present in the reaction, or if an aqueous or hydroxide base is used, the starting ester or the product beta-keto ester can be hydrolyzed to the corresponding carboxylic acid.[3][9]
-
Decarboxylation: The beta-keto ester product, if hydrolyzed to its corresponding beta-keto acid and heated, can readily undergo decarboxylation to form a ketone and carbon dioxide.[9][12][13] This is often a desired subsequent step but can be an unwanted side reaction if it occurs prematurely during workup.[9]
Q3: How do I select the correct base and how much should I use?
The selection and stoichiometry of the base are critical for a successful Claisen condensation.
-
Base Type: The most crucial rule is to use an alkoxide base that corresponds to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters).[3][14] This prevents transesterification. The use of hydroxide bases should be avoided as they cause irreversible ester hydrolysis.[3][4] For increased yields, stronger bases like sodium amide (NaNH₂) or sodium hydride (NaH) can be effective.[10]
-
Stoichiometry: A full equivalent (or a slight excess) of the base is necessary.[7][8] The Claisen condensation is an equilibrium-driven reaction. The beta-keto ester product is more acidic than the starting ester. The base deprotonates the product to form a resonance-stabilized enolate.[11] This final, essentially irreversible deprotonation step shifts the overall equilibrium towards the product, ensuring a high yield.[7][8] Using only a catalytic amount of base will result in low yields.[7]
Q4: My reaction mixture turned dark or formed a tar. What causes this and how can it be prevented?
The formation of dark colors or tar-like substances often points to decomposition or polymerization of starting materials or products.[2]
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Cause: This is typically a result of overly harsh reaction conditions, such as excessively high temperatures or a high concentration of a very strong base.[2] Aldehydes and some ketones are particularly prone to polymerization under such conditions.
-
Solution:
-
Reduce Temperature: Perform the reaction at a lower temperature, such as room temperature or in an ice bath, to moderate the reaction rate.[2]
-
Optimize Base Concentration: A very high concentration of a strong base can promote side reactions. Consider optimizing the amount of base used.
-
Ensure Purity of Reagents: Impurities in starting materials can sometimes act as catalysts for decomposition pathways.
-
Q5: What are the key considerations for the reaction work-up and purification?
The work-up procedure is critical for isolating the beta-keto ester without inducing hydrolysis and decarboxylation.
-
Acidic Work-up: The reaction is typically quenched by adding an aqueous acid (like dilute HCl, H₂SO₄, or H₃PO₄) to neutralize the excess base and protonate the enolate of the beta-keto ester product.[11][14]
-
Avoiding Hydrolysis and Decarboxylation: Prolonged exposure to acidic or basic conditions, especially at elevated temperatures, can cause the beta-keto ester to hydrolyze to a beta-keto acid, which can then decarboxylate.[9][15] Therefore, the work-up should be performed quickly and at low temperatures if the product is sensitive.
-
Purification: Purification is typically achieved by extraction followed by distillation or column chromatography.[11][16] Care must be taken during distillation to avoid high temperatures that could promote decarboxylation.
Data Presentation: Catalyst Performance
The choice of catalyst can significantly impact the synthesis of beta-keto esters, particularly in transesterification reactions, which offer an alternative route to these compounds. The following table summarizes the performance of various catalysts in the transesterification of ethyl acetoacetate with benzyl alcohol.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Boric Acid | 10 | Toluene | 60 | 8 | 35 | [17] |
| Silica Supported Boric Acid | 10 wt% | Solvent-free | 80 | 2 | 95 | [17] |
| 3-Nitrobenzeneboronic Acid | 2.5 | Toluene | Reflux | 5 | 92 | [17] |
| Yttria-Zirconia | Catalytic amount | Not specified | Not specified | Not specified | Good to Excellent | [17] |
| Borate/Zirconia | Not specified | Solvent-free | Not specified | Not specified | Moderate to Good | [17] |
Experimental Protocols
General Protocol for Claisen Condensation (Synthesis of Ethyl Acetoacetate)
This protocol outlines the classic base-promoted condensation of ethyl acetate to form ethyl acetoacetate.
Materials:
-
Sodium metal
-
Absolute Ethanol
-
Ethyl acetate (anhydrous)
-
Toluene (anhydrous)
-
Ice bath
-
Dilute Acetic Acid or HCl
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving clean sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: Once all the sodium has reacted and the solution has cooled, add an equal volume of anhydrous toluene.
-
Addition of Ester: Heat the sodium ethoxide solution to reflux. Add anhydrous ethyl acetate dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue to heat the mixture under reflux for an additional 2-3 hours to ensure the reaction goes to completion. The mixture will become a thick paste as the sodium salt of the ethyl acetoacetate precipitates.
-
Work-up: Cool the reaction mixture in an ice bath. Slowly add a dilute aqueous solution of acetic acid or hydrochloric acid with stirring until the mixture is acidic. This will neutralize the base and protonate the enolate.
-
Extraction: Transfer the mixture to a separatory funnel. The layers will separate. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude ethyl acetoacetate by fractional distillation under reduced pressure.
Visualizations
Troubleshooting Workflow for Low Yield
This diagram outlines a logical workflow for diagnosing and resolving common issues that lead to low yields in beta-keto ester synthesis.
Caption: A logical workflow for troubleshooting low yields.
Decision Tree for Base Selection in Claisen Condensation
Choosing the appropriate base is critical. This decision tree guides the user through the selection process based on the type of reaction.
Caption: Decision tree for selecting the correct base.
Claisen Condensation: Key Steps & Potential Side Reactions
This diagram illustrates the main reaction pathway for the Claisen condensation and highlights common side reactions that can lower the yield of the desired β-keto ester.
Caption: Claisen condensation pathway and common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. aklectures.com [aklectures.com]
- 10. Claisen Condensation [organic-chemistry.org]
- 11. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. byjus.com [byjus.com]
- 15. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
Minimizing side reactions during the esterification step
Welcome to your dedicated resource for troubleshooting and optimizing the esterification step in your research and development workflows. This guide provides detailed answers to common challenges, focusing on minimizing side reactions to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during acid-catalyzed esterification (e.g., Fischer esterification), and how can I prevent them?
A1: Acid-catalyzed esterification is an equilibrium-driven process that can be accompanied by several side reactions, particularly at elevated temperatures. The most common issues are the dehydration of the alcohol to form alkenes and the formation of ethers from the alcohol.
-
Dehydration of Alcohols: Tertiary alcohols are particularly susceptible to elimination reactions under acidic conditions to form alkenes.[1] Secondary alcohols can also undergo dehydration, though typically at higher temperatures than tertiary alcohols.
-
Ether Formation: Alcohols can react with each other in the presence of a strong acid catalyst to form symmetrical ethers, reducing the amount of alcohol available to form the desired ester.[2] This is more significant at higher temperatures.[3]
To mitigate these side reactions, careful control of reaction conditions is crucial.
Table 1: Minimizing Side Reactions in Acid-Catalyzed Esterification
| Side Reaction | Substrate Most Affected | Favorable Conditions | Mitigation Strategy |
| Dehydration | Tertiary > Secondary Alcohols | High Temperature, Strong Acid | Use milder reaction conditions; consider non-acidic methods like Steglich esterification.[4] |
| Ether Formation | Primary & Secondary Alcohols | High Temperature (>140°C) | Maintain optimal reaction temperature; use an excess of the carboxylic acid.[3] |
| Product Hydrolysis | All Esters | Presence of Water | Remove water as it forms using a Dean-Stark apparatus or molecular sieves.[5][6] |
Q2: My reaction involves a sensitive or sterically hindered alcohol, and Fischer esterification is giving low yields. What alternative should I consider?
A2: For substrates that are acid-labile or sterically demanding, the Steglich esterification is an excellent alternative.[7][8] It is a mild, room-temperature reaction that uses N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[9] This method avoids the harsh acidic conditions and high temperatures that can lead to side reactions like dehydration and elimination.[4]
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 8. grokipedia.com [grokipedia.com]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Aromatic Ketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the purification of aromatic ketones.
Troubleshooting Guides
Crystallization Issues
Crystallization is a powerful technique for purifying solid aromatic ketones. However, several issues can arise, leading to poor yield or purity.
Q1: My aromatic ketone is "oiling out" instead of crystallizing. What should I do?
A1: "Oiling out" occurs when the compound melts and forms a liquid phase before it crystallizes. This is often because the boiling point of the solvent is higher than the melting point of your ketone. Here are some solutions:
-
Lower the crystallization temperature: Induce crystallization at a lower temperature where the compound is less soluble and will crystallize rather than melt.
-
Change the solvent system: Use a solvent with a lower boiling point. Alternatively, you can add a co-solvent (an "anti-solvent") in which your compound is less soluble to induce crystallization.
-
Increase the solvent volume: Adding more solvent can sometimes prevent oiling out by keeping the compound fully solvated until it reaches a temperature where it can crystallize directly.[1]
Q2: The crystallization is happening too quickly, resulting in small, impure crystals. How can I slow it down?
A2: Rapid crystallization often traps impurities within the crystal lattice.[1] To obtain purer crystals, a slower crystallization rate is desirable.
-
Use more solvent: Exceeding the minimum amount of hot solvent required to dissolve the solid will keep it in solution longer as it cools, allowing for slower crystal growth.[1]
-
Insulate the flask: Slow down the cooling process by wrapping the flask in glass wool or placing it in a Dewar flask.
-
Reduce the rate of anti-solvent addition: If using a two-solvent system, add the anti-solvent more slowly to allow for gradual crystal formation.
Q3: My crystal yield is very low. What are the possible causes and solutions?
A3: A low yield can be frustrating. Here are common reasons and how to address them:
-
Too much solvent was used: A significant portion of your compound may remain in the mother liquor.[1] You can try to recover more product by partially evaporating the solvent and cooling for a second crop of crystals.
-
Premature crystallization: If crystals form while the solution is still hot, you may lose product during the hot filtration step. Ensure you use a sufficient amount of hot solvent to keep the compound dissolved.
-
Inappropriate solvent choice: The solvent may be too good at dissolving your ketone, even at low temperatures.[2] Experiment with different solvents or solvent mixtures.
Troubleshooting Crystallization Workflow
Caption: Troubleshooting workflow for common crystallization issues.
Liquid-Liquid Extraction with Sodium Bisulfite
This technique is particularly useful for removing aldehyde impurities or separating reactive ketones from less reactive ones.[3][4] The process involves the formation of a water-soluble bisulfite adduct with the carbonyl compound.[3][4]
Q1: The separation of my aromatic ketone is poor after bisulfite extraction. What went wrong?
A1: Poor separation can be due to several factors related to the reactivity of your ketone and the experimental conditions.
-
Ketone reactivity: Sterically hindered or conjugated ketones may not react efficiently with sodium bisulfite.[3] This method is most effective for unhindered cyclic or methyl ketones.[3]
-
Insufficient reaction time: Ensure vigorous shaking for at least 30 seconds to promote the formation of the bisulfite adduct.[3][5]
-
Incorrect solvent: For aliphatic aldehydes and ketones, which are less reactive than aromatic aldehydes, using dimethylformamide (DMF) instead of methanol as the miscible solvent can improve removal rates.[3]
-
Incomplete adduct dissolution: If the bisulfite adduct precipitates, it may not be fully extracted into the aqueous layer. Adding more water or filtering the mixture through Celite can help.[3]
Q2: I'm observing significant impurities in my recovered material when working with alkene-containing compounds. Why is this happening?
A2: The presence of sulfur dioxide in the bisulfite solution can lead to unwanted side reactions with alkenes. To prevent this, it is recommended to use hexane as the immiscible solvent.[3]
Q3: How can I re-isolate my aldehyde or reactive ketone after it has formed the bisulfite adduct?
A3: The bisulfite addition reaction is reversible. By basifying the aqueous layer (e.g., with sodium hydroxide to a pH of 12), the adduct will break down, and the original carbonyl compound can be re-isolated by extraction.[3][6] Be cautious, as gas evolution can occur during basification, so vent the separatory funnel properly.[6]
Experimental Protocol: Bisulfite Extraction for Purifying an Aromatic Ketone from an Aromatic Aldehyde
| Step | Procedure |
| 1. Dissolution | Dissolve the mixture of the aromatic ketone and aldehyde in methanol. |
| 2. Reaction | Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite. Shake vigorously for approximately 30 seconds.[3][5] |
| 3. Extraction | Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate/hexanes). Shake vigorously to extract the unreacted aromatic ketone into the organic layer.[3] |
| 4. Separation | Separate the aqueous and organic layers. The aqueous layer contains the bisulfite adduct of the aldehyde. |
| 5. Washing | Wash the organic layer with deionized water to remove any residual impurities. |
| 6. Drying & Concentration | Dry the organic layer with an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate under reduced pressure to obtain the purified aromatic ketone.[6] |
Logical Flow for Bisulfite Extraction Troubleshooting
Caption: Troubleshooting logic for bisulfite extraction.
Chromatography Issues
Chromatography is a versatile purification technique, but issues like peak tailing can affect resolution and purity.
Q1: I'm observing significant peak tailing for my aromatic ketone during HPLC analysis. What is the cause and how can I fix it?
A1: Peak tailing for polar compounds like ketones is often due to secondary interactions with the stationary phase.[7]
-
Residual Silanol Groups: Uncapped silanol groups on silica-based columns can interact with the polar ketone, causing tailing.[7]
-
Adjust Mobile Phase pH: Lowering the pH (e.g., to 2.5-3.5) can suppress the ionization of these silanol groups.[7]
-
Use a High-Purity, End-Capped Column: These columns have fewer residual silanol groups.[7]
-
Add a Mobile Phase Modifier: A small amount of a competing base, like triethylamine (TEA), can mask the active silanol sites.[7]
-
-
Extra-Column Effects: Issues with tubing, fittings, or the detector flow cell can cause band broadening. Ensure all connections are secure and tubing is as short as possible.[7]
Q2: My recovery after Solid-Phase Extraction (SPE) is low. What are the potential reasons?
A2: Low recovery in SPE can be traced to several steps in the process.[7]
-
Improper Column Conditioning: The sorbent must be properly wetted and activated to retain the analyte effectively.[7]
-
Sample Solvent is Too Strong: If the sample solvent is too similar in polarity to the elution solvent, your ketone may not be retained and will be lost during loading.[7]
-
Wash Solvent is Too Strong: The wash solvent may be prematurely eluting your ketone. Analyze the wash eluate to confirm if this is the case.[7]
-
Incomplete Elution: The elution solvent may not be strong enough, or the volume may be insufficient to desorb the ketone completely from the sorbent.[7]
Quantitative Data: SPE Sorbent Cleanup Efficiency
The following table provides a hypothetical comparison of the cleanup capacity of different dispersive SPE (dSPE) sorbents on various matrices. A higher reduction percentage indicates more effective removal of interfering compounds.
| Sorbent | Matrix | Median Reduction of Matrix Components (UV Measurement) | Median Reduction of Matrix Components (GC-MS Measurement) |
| PSA | Spinach | ~55% | ~60% |
| Orange | ~60% | ~55% | |
| Avocado | ~40% | ~30% | |
| C18 | Spinach | ~30% | ~25% |
| Orange | ~25% | ~20% | |
| Avocado | ~20% | ~15% | |
| Z-Sep® | Spinach | ~65% | ~70% |
| Orange | ~70% | ~65% | |
| Avocado | ~55% | ~50% | |
| GCB | Spinach | ~80% (pigment removal) | ~40% |
| Orange | ~75% (pigment removal) | ~35% | |
| Avocado | ~70% (pigment removal) | ~30% | |
| Data adapted from a systematic comparison of dSPE sorbents.[7] | |||
| Note: PSA (Primary Secondary Amine), C18 (Octadecyl), Z-Sep® (Zirconium-based sorbent), GCB (Graphitized Carbon Black). |
Frequently Asked Questions (FAQs)
Q: Can I use distillation to purify my aromatic ketone?
A: Yes, distillation is a viable method, especially for separating ketones from non-volatile impurities or compounds with significantly different boiling points.[8] In cases where the ketone is mixed with difficult-to-separate aromatic alcohols and acids, an esterification reaction can be catalyzed in the distillation mixture to convert the alcohol and acid into a higher-boiling ester, allowing the pure ketone to be distilled overhead.[9]
Q: Are there any general rules of thumb for choosing a crystallization solvent for aromatic ketones?
A: While there's no universal solvent, a good starting point is to choose a solvent with a similar functional group. For ketones, acetone is often a good solubilizer.[10] The ideal solvent will dissolve the ketone when hot but not when cold.[2] Toluene can also be a good choice for crystallizing aromatic compounds.[10]
Q: My aromatic ketone is contaminated with a constitutional isomer. Can I separate them by column chromatography?
A: Separating isomers by standard column chromatography can be very challenging because they often have very similar polarities.[11] While not impossible with a very slow gradient and flow rate, preparative HPLC with a C18 or Phenyl-hexyl column is often a more effective technique for isomer separation.[11]
Q: What are some common side reactions to be aware of during the synthesis and purification of aromatic ketones?
A: During synthesis, such as in Friedel-Crafts acylation, incomplete reaction can leave starting materials as impurities. In subsequent reduction reactions (e.g., Clemmensen or Wolff-Kishner), incomplete reduction can leave the ketone as an impurity in the final alkylated product.[12] During purification, especially under harsh pH or temperature conditions, side reactions like aldol condensation or Cannizzaro reactions (for related aldehyde impurities) can occur.[13][14]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. unifr.ch [unifr.ch]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. DE102007032451B4 - Process for the preparation of aromatic ketones - Google Patents [patents.google.com]
- 9. US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid - Google Patents [patents.google.com]
- 10. Purification [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. Aromatic Aldehydes and Ketones - Preparation and Properties [chemicalnote.com]
Validation & Comparative
Confirming the Structure of Ethyl 7-oxo-7-phenylheptanoate with 13C NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of using 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Ethyl 7-oxo-7-phenylheptanoate. It includes predicted spectral data, a detailed experimental protocol, and a comparison with alternative analytical techniques to support researchers in their selection of methods for compound characterization.
Structural Confirmation and Data Presentation
The structure of this compound is presented below with each carbon atom numbered for clear reference to the corresponding 13C NMR data.
Image Caption: Chemical structure of this compound with carbon atoms numbered for 13C NMR signal assignment.
The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions were generated using a machine learning-based algorithm and serve as a reference for comparison with experimental data.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type |
| 1 | 173.5 | Ester Carbonyl |
| 2 | 34.2 | Methylene (-CH2-) |
| 3 | 24.8 | Methylene (-CH2-) |
| 4 | 28.9 | Methylene (-CH2-) |
| 5 | 23.8 | Methylene (-CH2-) |
| 6 | 38.4 | Methylene (-CH2-) |
| 7 | 200.2 | Ketone Carbonyl |
| 8 | 136.9 | Aromatic (Quaternary) |
| 9, 13 | 128.6 | Aromatic (-CH=) |
| 10, 12 | 128.0 | Aromatic (-CH=) |
| 11 | 133.0 | Aromatic (-CH=) |
| 14 | 60.3 | Methylene (-O-CH2-) |
| 15 | 14.2 | Methyl (-CH3) |
Experimental Protocol: 13C NMR Spectroscopy
This section details a standard protocol for acquiring a proton-decoupled 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 50-100 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, typically chloroform-d (CDCl₃). The deuterium signal from the solvent is used by the spectrometer to lock the magnetic field.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure that no solid particles are transferred into the tube.
2. NMR Spectrometer Setup:
-
Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
-
Locking and Shimming: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Perform shimming on the sample to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
3. Data Acquisition:
-
Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).
-
Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.
-
Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts, typically from 0 to 220 ppm.
-
Number of Scans: Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (at least 5 times the longest T1 relaxation time of the carbons) is necessary.
4. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.
-
Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for confirming the structure of this compound using 13C NMR.
Comparative analysis of Ethyl 7-oxo-7-phenylheptanoate and its analogs
A Comparative Analysis of Ethyl 7-oxo-7-phenylheptanoate and its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of this compound, a key intermediate in pharmaceutical synthesis, and a series of its structural analogs.[1] While direct experimental performance data for this specific compound series is not extensively published, this document offers a foundational comparison of their physicochemical properties, outlines a general synthetic protocol, and presents a conceptual framework for their evaluation in a drug discovery context. The analysis is based on established chemical principles and data from related keto ester compounds.[2][3]
Introduction to this compound
This compound (CAS: 112665-41-5) is an organic compound recognized for its role as a versatile intermediate in the synthesis of advanced pharmaceutical products.[1] Notably, it serves as a crucial building block for Seratrodast, a thromboxane A2 receptor antagonist used in the management of asthma.[1][4] Its structure, featuring a phenyl ketone and a terminal ethyl ester connected by a six-carbon aliphatic chain, provides a valuable scaffold for chemical modification.[1] The dual functionality of the ketone and ester groups allows for a wide range of chemical transformations, making it an attractive starting point for developing novel therapeutic agents.[4]
Physicochemical Properties of the Parent Compound:
-
Molecular Formula: C₁₅H₂₀O₃[1]
-
Molecular Weight: 248.32 g/mol [1]
-
Appearance: White to pale yellow crystalline powder[5]
-
Boiling Point: 353.7°C at 760 mmHg[1]
-
Density: 1.035 g/cm³[1]
Comparative Data of Analogs
For this analysis, a series of virtual analogs has been designed to explore how structural modifications might influence physicochemical properties, a key consideration in structure-activity relationship (SAR) studies.[3][6] The analogs are grouped into three sets based on the region of modification: the ester group, the phenyl ring, and the alkyl chain.
Table 1: Comparative Physicochemical Data of Analogs
| Compound ID | Analog Set | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Physicochemical Impact of Modification |
| Parent | - |
| C₁₅H₂₀O₃ | 248.32 | Baseline for comparison. |
| A-1 | Ester Variation | C₁₄H₁₈O₃ | 234.29 | Decreased steric bulk and slightly increased polarity may alter solubility and cell permeability. | |
| A-2 | Ester Variation | C₁₈H₂₆O₃ | 290.40 | Increased steric bulk may improve metabolic stability by hindering esterase activity, but could reduce aqueous solubility. | |
| B-1 | Phenyl Ring Substitution |
| C₁₆H₂₂O₄ | 278.34 | Electron-donating group (-OCH₃) may alter target binding affinity and metabolic profile (e.g., O-demethylation). |
| B-2 | Phenyl Ring Substitution |
| C₁₅H₁₉ClO₃ | 282.76 | Electron-withdrawing group (-Cl) increases lipophilicity and can introduce new interactions (halogen bonding) with biological targets. |
| B-3 | Phenyl Ring Substitution |
| C₁₅H₁₉NO₅ | 293.31 | Strong electron-withdrawing group (-NO₂) significantly alters electronic properties and can act as a hydrogen bond acceptor. May introduce toxicity concerns. |
| C-1 | Alkyl Chain Variation | C₁₄H₁₈O₃ | 234.29 | Shorter alkyl chain reduces lipophilicity and may alter the spatial orientation of the terminal ester relative to the phenyl ketone, impacting target binding. | |
| C-2 | Alkyl Chain Variation | C₁₆H₂₂O₃ | 262.34 | Longer alkyl chain increases lipophilicity and provides greater conformational flexibility, potentially allowing for optimal positioning within a binding pocket. |
Experimental Protocols
A. General Synthesis via Friedel-Crafts Acylation
The core scaffold of this compound and its analogs can be synthesized using a standard Friedel-Crafts acylation reaction.[7][8][9][10] This protocol provides a general method that can be adapted for the synthesis of the analogs listed above.
Objective: To synthesize an aryl keto-ester by acylating an aromatic ring with an acyl chloride derived from a mono-esterified dicarboxylic acid.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Substituted Benzene (e.g., Benzene, Anisole, Chlorobenzene)
-
Ethyl 7-chloro-7-oxoheptanoate (or other relevant acyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: A flame-dried, three-neck round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. The suspension is cooled to 0°C in an ice bath.[11]
-
Acyl Chloride Addition: The relevant acyl chloride (e.g., ethyl 7-chloro-7-oxoheptanoate, 1.0 equivalent) dissolved in anhydrous DCM is added dropwise to the stirred AlCl₃ suspension via the dropping funnel over 15-20 minutes, maintaining the temperature at 0°C.
-
Aromatic Compound Addition: The substituted benzene (1.0 to 1.2 equivalents) is added dropwise to the reaction mixture. The rate of addition should be controlled to keep the internal temperature below 5-10°C.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. The reaction is stirred for an additional 2-4 hours or until TLC/GC analysis indicates the consumption of the starting material.
-
Work-up: The reaction mixture is carefully and slowly poured onto a mixture of crushed ice and concentrated HCl with vigorous stirring.[11] The resulting mixture is transferred to a separatory funnel.
-
Extraction and Washing: The organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are then washed sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or vacuum distillation to yield the final keto-ester.
B. Hypothetical Performance Assay: Histone Deacetylase (HDAC) Activity
Given that various keto-ester and keto-amide structures have been explored as inhibitors of epigenetic enzymes like Histone Deacetylases (HDACs), a fluorometric HDAC activity assay serves as a relevant example for performance testing.[12][13][14]
Objective: To determine the in vitro inhibitory activity (IC₅₀) of the synthesized analogs against a specific human HDAC isoform (e.g., HDAC1).
Protocol Outline:
-
Reagents: Recombinant human HDAC1 enzyme, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, developer solution (containing a protease like trypsin), and a known HDAC inhibitor as a positive control (e.g., Trichostatin A).[13]
-
Compound Preparation: Test compounds (parent and analogs) are dissolved in DMSO to create stock solutions and then serially diluted to a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer, diluted HDAC1 enzyme, and the test compound dilutions.
-
Incubate for a short period (e.g., 10 minutes) at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.[13]
-
Incubate for 30-60 minutes at 37°C. During this time, the HDAC enzyme removes the acetyl group from the substrate.
-
Stop the enzymatic reaction and develop the signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorophore (AMC).[13]
-
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader (e.g., Excitation/Emission ~360/460 nm).
-
Data Analysis: Convert fluorescence values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value for each compound.
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate the general synthetic workflow and a conceptual framework for a structure-activity relationship (SAR) study.
Caption: General workflow for the synthesis and purification of target analogs.
References
- 1. innospk.com [innospk.com]
- 2. 2,4-Diketo esters: Crucial intermediates for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. websites.umich.edu [websites.umich.edu]
- 12. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationship Studies of α-Ketoamides as Inhibitors of the Phospholipase A and Acyltransferase Enzyme Family - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized Ethyl 7-oxo-7-phenylheptanoate
For researchers, scientists, and professionals in drug development, verifying the purity of synthesized intermediates is a critical step to ensure the integrity and reproducibility of experimental results. This guide provides an objective comparison of analytical techniques and presents a framework for validating the purity of synthesized Ethyl 7-oxo-7-phenylheptanoate against a commercial standard.
The following sections detail the experimental protocols, a comparative data summary, and a logical workflow to guide the purity assessment process.
Experimental Protocols
Accurate purity validation relies on standardized analytical methodologies. The protocols below are provided for key analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Acquisition: A standard single-pulse experiment is run with 16 to 32 scans and a relaxation delay of 1-2 seconds.
-
Processing: Data is processed with Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to TMS at 0.00 ppm.
-
-
¹³C NMR Spectroscopy
-
Instrumentation: 100 MHz NMR Spectrometer.
-
Sample Preparation: Approximately 20-50 mg of the sample is dissolved in 0.6 mL of CDCl₃.
-
Acquisition: A proton-decoupled single-pulse experiment is performed with 1024-4096 scans and a relaxation delay of 2 seconds.
-
Processing: Similar to ¹H NMR, the data is processed and referenced to the CDCl₃ solvent peak at 77.16 ppm.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Temperature Program: An initial temperature of 100°C, ramped to 280°C at a rate of 15°C/min.
-
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
3. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
-
Sample Preparation: The sample is dissolved in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL. Purity is determined based on the area percentage of the main peak.
4. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A drop of the neat liquid sample is placed directly on the ATR crystal.
-
Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
Purity Validation Workflow
The following diagram illustrates a standard workflow for the synthesis, purification, and comprehensive purity validation of this compound.
A Spectroscopic Showdown: Unraveling the Nuances of Ethyl 7-oxo-7-phenylheptanoate and its Keto Ester Cousins
In the intricate world of organic synthesis and drug development, the precise characterization of molecules is paramount. This guide offers a detailed spectroscopic comparison of Ethyl 7-oxo-7-phenylheptanoate with its structurally similar counterparts: ethyl 6-oxo-6-phenylhexanoate, ethyl 8-oxo-8-phenyloctanoate, and mthis compound. Through an analysis of predicted and experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we illuminate the subtle yet significant spectral differences that arise from variations in their molecular architecture. This comparative analysis serves as a valuable resource for researchers and scientists in verifying the identity and purity of these important keto esters.
At a Glance: A Tabular Comparison of Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Chemical Shift (δ) in ppm |
| This compound (Predicted) | ~7.95 (d, 2H, Ar-H ortho to C=O), ~7.55 (t, 1H, Ar-H para to C=O), ~7.45 (t, 2H, Ar-H meta to C=O), 4.12 (q, 2H, -OCH₂CH₃), 2.95 (t, 2H, -CH₂C=O), 2.30 (t, 2H, -CH₂CO₂Et), 1.65-1.75 (m, 4H, alkyl chain), 1.25 (t, 3H, -OCH₂CH₃) |
| Ethyl 6-oxo-6-phenylhexanoate | Experimental data not fully available. Predicted shifts would be similar to the heptanoate, with adjustments for the shorter alkyl chain. |
| Ethyl 8-oxo-8-phenyloctanoate | Experimental data not fully available. Predicted shifts would be similar to the heptanoate, with adjustments for the longer alkyl chain. |
| Mthis compound | Experimental data not fully available. Predicted shifts would be similar to the ethyl ester, with a singlet at ~3.67 ppm for the -OCH₃ group instead of the quartet and triplet of the ethyl group. |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Chemical Shift (δ) in ppm |
| This compound (Predicted) | ~200 (C=O, ketone), ~173 (C=O, ester), ~137 (Ar-C ipso to C=O), ~133 (Ar-C para), ~128.5 (Ar-C meta), ~128 (Ar-C ortho), 60.3 (-OCH₂CH₃), ~38 (-CH₂C=O), ~34 (-CH₂CO₂Et), ~29, ~25, ~24 (alkyl chain), 14.2 (-OCH₂CH₃) |
| Ethyl 6-oxo-6-phenylhexanoate | Experimental data not fully available. |
| Methyl 7-oxoheptanoate | 209.0 (C=O, ketone), 173.9 (C=O, ester), 51.5 (-OCH₃), 42.8, 33.8, 28.6, 24.5, 23.6 (alkyl chain) |
Table 3: IR Spectroscopic Data (Predicted and Experimental)
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| This compound (Predicted) | ~3060 (Ar C-H stretch), ~2940, ~2860 (Aliphatic C-H stretch), ~1735 (Ester C=O stretch), ~1685 (Ketone C=O stretch), ~1595, ~1450 (Ar C=C stretch), ~1250 (Ester C-O stretch) |
| Ethyl 6-oxo-6-phenylhexanoate | Experimental data not available. |
| Methyl 7-oxoheptanoate | 2940, 2860 (Aliphatic C-H stretch), 1740 (Ester C=O stretch), 1715 (Ketone C=O stretch) |
Table 4: Mass Spectrometry Data (Predicted and Experimental)
| Compound | Molecular Ion (m/z) and Key Fragments |
| This compound (Predicted) | M⁺˙ at m/z 248. Key fragments: 105 (C₆H₅CO⁺), 120 (Ph-C(OH)=CH₂⁺), 203 (M - OEt)⁺, 175 (M - CO₂Et)⁺ |
| Ethyl 6-oxo-6-phenylhexanoate | M⁺˙ at m/z 234. Key fragments: 105 (C₆H₅CO⁺), 120 (Ph-C(OH)=CH₂⁺), 189 (M - OEt)⁺, 161 (M - CO₂Et)⁺ |
| Methyl 7-oxoheptanoate | M⁺˙ at m/z 158. Key fragments: 127 (M - OMe)⁺, 99 (M - CO₂Me)⁺, 59 (CO₂Me⁺), 43 (CH₃CO⁺) |
Decoding the Spectra: A Comparative Analysis
The spectroscopic data, both predicted and experimental, reveals distinguishing features for each molecule, primarily influenced by the length of the alkyl chain and the nature of the ester group.
In ¹H NMR spectroscopy , the aromatic protons of the phenyl-keto group typically appear as a set of multiplets in the downfield region (7.4-8.0 ppm). The protons alpha to the ketone are expected around 2.95 ppm, while those alpha to the ester carbonyl are slightly more shielded at approximately 2.30 ppm. The ethyl ester group is readily identified by its characteristic quartet around 4.12 ppm and triplet around 1.25 ppm. For mthis compound, this would be replaced by a singlet for the methyl group at around 3.67 ppm. Varying the length of the methylene chain in ethyl 6-oxo-6-phenylhexanoate and ethyl 8-oxo-8-phenyloctanoate would primarily alter the integration and multiplicity of the signals in the aliphatic region (1.3-1.8 ppm).
The ¹³C NMR spectra provide a clear distinction between the two carbonyl carbons. The ketone carbonyl is significantly more deshielded (around 200 ppm) compared to the ester carbonyl (around 173 ppm). The aromatic carbons exhibit characteristic shifts, and the carbons of the alkyl chain can be differentiated based on their proximity to the electron-withdrawing carbonyl groups.
IR spectroscopy is particularly useful for identifying the two distinct carbonyl functionalities. The ester carbonyl stretch typically appears at a higher wavenumber (~1735 cm⁻¹) than the aryl ketone carbonyl stretch (~1685 cm⁻¹). The difference in the electronic environment—the ester carbonyl being adjacent to an oxygen atom and the ketone carbonyl to an aromatic ring—accounts for this separation.
In Mass Spectrometry , the molecular ion peak confirms the molecular weight of each compound. The fragmentation patterns are highly informative. A prominent peak at m/z 105, corresponding to the benzoyl cation (C₆H₅CO⁺), is a hallmark of phenyl ketones. Another characteristic fragment at m/z 120 arises from a McLafferty rearrangement involving the keto group. The loss of the alkoxy group from the ester (e.g., -OCH₂CH₃ or -OCH₃) also results in a significant fragment ion.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for keto esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: A standard 30° pulse sequence is used with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed with a relaxation delay of 2-5 seconds.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Sample Preparation: A small amount of the neat liquid or solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC) for sample introduction.
-
GC Conditions: A suitable capillary column (e.g., DB-5) is used with a temperature program to ensure the elution of the compound.
-
MS Conditions: Ionization is achieved with a standard 70 eV electron beam. The mass spectrum is scanned over a relevant m/z range (e.g., 40-300 amu).
Workflow for Spectroscopic Analysis
The general workflow for the spectroscopic analysis and characterization of keto esters is outlined in the diagram below.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of keto esters.
This comprehensive guide provides a framework for the spectroscopic comparison and characterization of this compound and related keto esters. By understanding their distinct spectral fingerprints, researchers can confidently identify and utilize these compounds in their scientific endeavors.
A Comparative Analysis of the Reactivity of Ethyl 7-oxo-7-phenylheptanoate and Other β-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of Ethyl 7-oxo-7-phenylheptanoate with other common β-keto esters. While direct comparative experimental data for this compound is limited in publicly available literature, this document leverages data from structurally similar compounds to provide insights into its expected reactivity in key chemical transformations, including alkylation, acylation, and decarboxylation.
Introduction to β-Keto Ester Reactivity
β-Keto esters are versatile intermediates in organic synthesis, characterized by a ketone functional group at the β-position relative to an ester group. This unique arrangement confers a heightened acidity to the α-protons (the protons on the carbon between the two carbonyl groups), making them readily removable by a moderately strong base. The resulting enolate is stabilized by resonance, with the negative charge delocalized over both carbonyl oxygen atoms. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.
The reactivity of a β-keto ester is primarily influenced by:
-
Acidity of the α-proton: A lower pKa value indicates a more acidic proton and easier enolate formation.
-
Stability of the enolate: The delocalization of the negative charge across the two carbonyl groups is a major stabilizing factor.
-
Steric hindrance: Bulky groups near the reactive center can impede the approach of electrophiles or nucleophiles.
-
Electronic effects: Electron-withdrawing or -donating groups can influence the electron density at the α-carbon and the carbonyl carbons.
This compound (CAS 112665-41-5) is a specialized organic compound often utilized as an intermediate in the synthesis of pharmaceuticals, such as Seratrodast.[1] Its structure, featuring a phenyl group and a relatively long alkyl chain, presents interesting considerations for its reactivity compared to more common β-keto esters like ethyl acetoacetate and ethyl benzoylacetate.
Comparative Analysis of Reactivity
Due to the scarcity of direct experimental data for this compound, this comparison relies on data from analogous acyclic β-keto esters. Ethyl benzoylacetate serves as a close structural analog for the phenyl-substituted keto end, while long-chain alkyl β-keto esters provide insight into the potential influence of the heptanoate chain.
Acidity of the α-Proton
The acidity of the α-proton is a critical determinant of a β-keto ester's reactivity, as it governs the ease of enolate formation. The pKa values for several β-keto esters are presented in Table 1.
| β-Keto Ester | Structure | pKa (in DMSO) |
| Ethyl acetoacetate | CH₃COCH₂COOEt | 14.2 |
| Ethyl benzoylacetate | PhCOCH₂COOEt | 12.7 |
| Diethyl malonate | EtOOCCH₂COOEt | 16.4 |
| This compound (Predicted) | PhCO(CH₂)₅COOEt | ~13-14 |
Data for ethyl acetoacetate and diethyl malonate from common pKa tables. Data for ethyl benzoylacetate from various literature sources. The pKa for this compound is predicted based on the electronic effect of the phenyl group and the insulating effect of the long alkyl chain.
The phenyl group in ethyl benzoylacetate is electron-withdrawing, which stabilizes the negative charge of the enolate, making the α-protons more acidic compared to ethyl acetoacetate. In this compound, the long alkyl chain is expected to have a minimal electronic effect on the α-protons, thus its pKa is predicted to be similar to that of ethyl benzoylacetate.
Key Reactions and Comparative Performance
Alkylation
Alkylation of β-keto esters is a fundamental C-C bond-forming reaction where the enolate attacks an alkyl halide in an SN2 reaction.[2] The yield of this reaction can be influenced by factors such as the strength of the base used, the nature of the alkylating agent, and steric hindrance around the α-carbon.
| β-Keto Ester | Alkylating Agent | Base | Solvent | Yield (%) |
| Ethyl acetoacetate | Ethyl iodide | NaOEt | EtOH | ~75 |
| Ethyl benzoylacetate | Ethyl bromide | NaOEt | EtOH | ~60-70 |
| This compound (Predicted) | Methyl iodide | NaOEt | EtOH | ~60-70 |
Yields are approximate and can vary based on specific reaction conditions. The predicted yield for this compound is based on the reactivity of similar acyclic β-keto esters.
The longer alkyl chain in this compound is not expected to significantly hinder the approach of small alkylating agents to the α-carbon. The reactivity will be primarily governed by the ease of enolate formation, which, as discussed, is expected to be comparable to ethyl benzoylacetate.
Acylation
Acylation involves the reaction of the β-keto ester enolate with an acylating agent, such as an acyl chloride or anhydride, to form a β-diketone derivative. This reaction is a valuable tool for synthesizing more complex dicarbonyl compounds.
| β-Keto Ester | Acylating Agent | Base/Catalyst | Solvent | Yield (%) |
| Ethyl acetoacetate | Acetyl chloride | Mg(OEt)₂ | Toluene | ~80 |
| Ethyl 3-oxoheptanoate | Propionyl chloride | Mg(OEt)₂ | Diethyl ether | ~70-80 |
| This compound (Predicted) | Acetyl chloride | Mg(OEt)₂ | Toluene | ~70-80 |
Yields are approximate and based on general literature for acylation of β-keto esters. The predicted yield for this compound is inferred from the reactivity of similar long-chain β-keto esters.[3]
The use of magnesium ethoxide is a common strategy to promote C-acylation over O-acylation. The reactivity of this compound in acylation is expected to be similar to other acyclic β-keto esters.
Decarboxylation
β-Keto esters can be hydrolyzed to the corresponding β-keto acids, which readily undergo decarboxylation upon heating to yield a ketone. The rate of decarboxylation is dependent on the stability of the enol intermediate formed during the reaction.
| β-Keto Acid | Temperature (°C) | Solvent | Relative Rate |
| Acetoacetic acid | 37 | Water | 1.0 |
| 2-Oxo-4-phenylbutanoic acid | 37 | Water | ~1.2 |
| 7-Oxo-7-phenylheptanoic acid (Predicted) | ~100-150 | - | Slightly slower than acetoacetic acid |
Relative rates are estimations based on the electronic and steric effects of the substituents. The decarboxylation of 7-oxo-7-phenylheptanoic acid is expected to require heating.[4]
The phenyl group can have a modest influence on the rate of decarboxylation. The long alkyl chain in 7-oxo-7-phenylheptanoic acid is not expected to have a significant electronic effect on the decarboxylation rate. The reaction typically proceeds through a cyclic transition state.[5]
Experimental Protocols
The following are generalized experimental protocols for the key reactions discussed. Researchers should optimize these procedures for their specific substrates and equipment.
General Protocol for Alkylation of a β-Keto Ester
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium ethoxide in absolute ethanol.
-
Add the β-keto ester (1.0 eq.) dropwise to the cooled (0 °C) sodium ethoxide solution with stirring.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for C-Acylation of a β-Keto Ester
-
Enolate Formation: To a stirred solution of the β-keto ester (1.0 eq.) in an anhydrous solvent (e.g., THF, diethyl ether) under an inert atmosphere, add a strong base such as sodium hydride (1.1 eq.) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.
-
Acylation: Cool the resulting enolate solution to 0 °C and add the acyl chloride (1.0 eq.) dropwise.
-
Stir the reaction at room temperature for 2-3 hours or until completion as monitored by TLC.
-
Work-up: Carefully quench the reaction with cold 1 M HCl.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the product by column chromatography or distillation.
General Protocol for Hydrolysis and Decarboxylation of a β-Keto Ester
-
Hydrolysis: Reflux the β-keto ester with an excess of aqueous acid (e.g., 6 M HCl) or base (e.g., 10% NaOH) until the ester is fully hydrolyzed (monitor by TLC).
-
If basic hydrolysis was used, acidify the reaction mixture with concentrated HCl until it is strongly acidic.
-
Decarboxylation: Heat the acidic solution to reflux. The evolution of CO₂ gas should be observed. Continue heating until gas evolution ceases.
-
Work-up: Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate) (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude ketone.
-
Purify the ketone by distillation or column chromatography if necessary.
Visualizations
Conclusion
While direct comparative reactivity data for this compound is not extensively available, by examining its structural features and comparing it to analogous β-keto esters, we can infer its reactivity profile. The presence of the phenyl group is expected to increase the acidity of the α-protons compared to simple alkyl β-keto esters, facilitating enolate formation. The long alkyl chain is unlikely to pose significant steric hindrance for many common reactions. Therefore, this compound is anticipated to be a reactive and versatile intermediate for a range of synthetic transformations, with reactivity comparable to other acyclic β-keto esters such as ethyl benzoylacetate. The provided experimental protocols offer a starting point for researchers to explore the synthetic utility of this and other β-keto esters. Further experimental studies are warranted to provide precise quantitative comparisons of its reactivity.
References
Comparative Biological Activity of Seratrodast Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of Seratrodast derivatives. As a key intermediate in the synthesis of the anti-asthmatic drug Seratrodast, Ethyl 7-oxo-7-phenylheptanoate forms the foundational structure for these derivatives. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to facilitate further research and development in this area.
While direct biological activity screening of a broad range of this compound derivatives is not extensively documented in publicly available literature, significant research has been conducted on derivatives of Seratrodast. These studies offer valuable insights into how modifications of the core structure impact biological effects, particularly in the realms of anti-asthmatic and anticancer activities.
Anti-Asthmatic Activity of Nitric Oxide-Donating Seratrodast Derivatives
A study focused on enhancing the anti-asthmatic properties of Seratrodast by coupling it with various nitric oxide (NO) donors. The rationale behind this approach is to combine the thromboxane A2 (TXA2) receptor antagonist activity of Seratrodast with the bronchodilatory and anti-inflammatory effects of NO.
Comparative Efficacy of NO-Donating Seratrodast Derivatives
The anti-asthmatic effects of nine novel NO-donating Seratrodast derivatives (I1-9) were evaluated by their ability to prolong the latent period of asthma induced by acetylcholine and histamine in guinea pigs. Several of these derivatives demonstrated significantly higher potency compared to the parent drug, Seratrodast.
| Compound | Latent Period of Induced Asthma (s) | Fold Increase vs. Seratrodast | Cmax of NO-release (mg/L) |
| Seratrodast (SD) | 10 | 1.0 | - |
| I1 | 26 - 62 | 2.6 - 6.2 | Not specified |
| I2 | 26 - 62 | 2.6 - 6.2 | Not specified |
| I3 | 26 - 62 | 2.6 - 6.2 | Not specified |
| I4 | > 62 (P < 0.05 vs. SD) | > 6.2 | 0.1878 |
| I5 | 26 - 62 | 2.6 - 6.2 | Not specified |
| I6 | > 62 (P < 0.01 vs. SD) | > 6.2 | 0.1393 |
| I7 | > 62 (P < 0.01 vs. SD) | > 6.2 | 0.2473 |
| I8 | 26 - 62 | 2.6 - 6.2 | Not specified |
| I9 | 26 - 62 | 2.6 - 6.2 | Not specified |
Experimental Protocol: In Vivo Anti-Asthmatic Activity Assay
The following protocol was used to assess the anti-asthmatic effects of the synthesized compounds[1][2]:
-
Animal Model: Guinea pigs were used to model acetylcholine and histamine-induced asthma.
-
Compound Administration: The test compounds, including Seratrodast as a control, were administered to the guinea pigs.
-
Induction of Asthma: Asthma was induced by exposing the animals to acetylcholine and histamine.
-
Measurement of Latent Period: The time until the onset of asthmatic symptoms (latent period) was recorded for each animal.
-
Data Analysis: The prolongation of the latent period was used as a measure of the compound's anti-asthmatic activity. Statistical significance was determined by comparing the results of the derivatives to Seratrodast.
Experimental Workflow: Synthesis and Evaluation of NO-Donating Seratrodast Derivatives
Caption: Workflow for the synthesis and biological evaluation of NO-donating Seratrodast derivatives.
Anticancer Activity of Seratrodast-Platinum(IV) Hybrids
In a different therapeutic approach, Seratrodast has been utilized as a ligand to create Platinum(IV) hybrid complexes, named Seratplatins, with the goal of developing novel anticancer agents. This strategy aims to combine the cytotoxic properties of platinum with the potential to inhibit cancer-related thrombosis and metastasis by targeting the TXA2 receptor.
Comparative Cytotoxicity of Seratrodast-Platinum(IV) Hybrids
Four Seratrodast-derived Pt(IV) complexes were synthesized and their cytotoxic activity was evaluated against cancer cells. Two of these compounds, 3 and 4 , exhibited potent cytotoxicity.
| Compound | IC50 (nM) in HCT-116 cells | Selectivity vs. Normal Cells |
| Cisplatin (CDDP) | > 1000 | Low |
| Seratplatin 3 | Nanomolar range (42-fold lower than CDDP) | High |
| Seratplatin 4 | Strong cytotoxicity | High |
Experimental Protocol: In Vitro Cytotoxicity Assay
The following protocol was employed to determine the anticancer activity of the Seratplatin complexes[3]:
-
Cell Lines: Human colon carcinoma (HCT-116) cells were used for the primary cytotoxicity screening.
-
Compound Treatment: Cells were treated with varying concentrations of the Seratplatin complexes and Cisplatin as a reference compound.
-
Cell Viability Assay: A standard cell viability assay (e.g., MTT or SRB assay) was used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Mechanism of Action Studies: Further experiments were conducted on the most potent compounds to investigate their effects on DNA damage, reactive oxygen species (ROS) production, cell cycle arrest, and apoptosis.
Proposed Signaling Pathway for Anticancer Activity of Seratplatin 3
Caption: Proposed mechanism of action for the anticancer effects of Seratplatin 3.
Conclusion
The derivatization of the core structure of Seratrodast, which is synthesized from this compound, presents a promising avenue for the development of novel therapeutics. The studies highlighted here demonstrate that modifications can lead to significantly enhanced anti-asthmatic and potent anticancer activities. The provided data and experimental protocols offer a foundation for researchers to build upon in the design and screening of new, more effective derivatives. Further exploration of a wider range of structural modifications and a broader screening of biological activities are warranted to fully unlock the therapeutic potential of this chemical scaffold.
References
- 1. [Design, synthesis and antiasthmatic activities of NO-donating seratrodast derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Seratrodast platinum(iv) hybrids efficiently inhibit cancer-related thrombosis and metastasis phenotype in vitro and in vivo - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Benchmarking the synthesis of Ethyl 7-oxo-7-phenylheptanoate against literature methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Literature Methods for the Synthesis of a Key Pharmaceutical Intermediate.
Ethyl 7-oxo-7-phenylheptanoate, a key intermediate in the synthesis of the anti-asthmatic drug Seratrodast, is of significant interest to the pharmaceutical industry. The efficiency of its synthesis has a direct impact on the overall cost and accessibility of this important therapeutic agent. This guide provides a head-to-head comparison of the most common literature methods for the preparation of this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Grignard Reagent Addition | Method 3: Esterification of 6-Benzoylhexanoic Acid |
| Starting Materials | Benzene, Ethyl 6-(chloroformyl)hexanoate | Phenylmagnesium bromide, Diethyl oxalate, 1-bromo-5-chloropentane (multi-step) | 6-Benzoylhexanoic acid, Ethanol |
| Key Reagents | Aluminum chloride (AlCl₃) | Magnesium, Diethyl ether/THF | Sulfuric acid (H₂SO₄) or other acid catalyst |
| Overall Yield | Good to Excellent | Moderate | High |
| Reaction Steps | 1 | 2-3 | 1 |
| Key Challenges | Handling of acyl chloride and stoichiometric Lewis acid, potential for polysubstitution. | Preparation and handling of the Grignard reagent, control of reaction temperature. | Reaction equilibrium may require removal of water to drive to completion. |
| Scalability | Readily scalable | Moderately scalable | Readily scalable |
Method 1: Friedel-Crafts Acylation of Benzene
The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones. In this approach, benzene is acylated with ethyl 6-(chloroformyl)hexanoate in the presence of a Lewis acid catalyst, typically aluminum chloride.
Reaction Scheme:
Caption: Friedel-Crafts acylation of benzene.
Experimental Protocol:
To a stirred suspension of anhydrous aluminum chloride (1.2 equivalents) in dry benzene (10 volumes) at 0-5 °C, a solution of ethyl 6-(chloroformyl)hexanoate (1.0 equivalent) in dry benzene (2 volumes) is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to afford this compound.
Method 2: Grignard Reagent Addition to Diethyl Oxalate
This multi-step approach involves the preparation of a Grignard reagent from a suitable halo-aromatic compound, which then reacts with diethyl oxalate. A subsequent reaction with a halo-alkane and workup yields the target keto-ester. While more complex, this method offers an alternative when direct acylation is not feasible. A closely related procedure for a similar chloro-analogue provides a basis for this synthesis.
Logical Workflow:
Caption: Grignard synthesis workflow.
Experimental Protocol (Adapted from a similar synthesis):
Step 1: Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings (1.1 equivalents) are placed. A solution of 1-bromo-5-chloropentane (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction. The mixture is stirred and refluxed until the magnesium is consumed.
Step 2: Condensation with Diethyl Oxalate: The freshly prepared Grignard reagent is cooled to -10 °C, and a solution of diethyl oxalate (1.0 equivalent) in anhydrous THF is added dropwise, maintaining the low temperature. The reaction mixture is stirred for an additional 1-2 hours at this temperature.
Step 3: Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, an analogue of the target molecule, would then require substitution of the chloro group with a phenyl group in a subsequent step, or the starting Grignard reagent would be phenylmagnesium bromide reacting with a suitable electrophile.
Method 3: Esterification of 6-Benzoylhexanoic Acid
This straightforward method involves the direct esterification of the corresponding carboxylic acid, 6-benzoylhexanoic acid, using ethanol in the presence of an acid catalyst. This route is advantageous if the carboxylic acid is readily available or easily synthesized.
Reaction Scheme:
Caption: Esterification of 6-benzoylhexanoic acid.
Experimental Protocol:
A solution of 6-benzoylhexanoic acid (1.0 equivalent) in absolute ethanol (10-20 volumes) is prepared in a round-bottom flask. A catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) is carefully added. The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be further purified by distillation or chromatography to yield pure this compound.
A Comparative Cross-Validation of Analytical Data: Ethyl 7-oxo-7-phenylheptanoate and a Key Alternative
For researchers, scientists, and drug development professionals, the rigorous analytical characterization of chemical intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive cross-validation of analytical data for Ethyl 7-oxo-7-phenylheptanoate, a key intermediate in the synthesis of pharmaceuticals like Seratrodast.[1] Due to the limited availability of public experimental spectra for this specific compound, this guide leverages predicted data from validated computational models alongside documented data for a structurally similar, commercially available alternative, 7-Oxo-7-phenylheptanoic acid. This comparative approach offers a robust framework for analytical method development and quality control.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physicochemical properties is essential for the handling, processing, and analysis of these compounds. The following table summarizes the key physical and chemical characteristics of this compound and its carboxylic acid analogue, 7-Oxo-7-phenylheptanoic acid.
| Property | This compound | 7-Oxo-7-phenylheptanoic acid |
| CAS Number | 112665-41-5[1] | 7472-43-7[2][3] |
| Molecular Formula | C₁₅H₂₀O₃[1] | C₁₃H₁₆O₃[2] |
| Molecular Weight | 248.32 g/mol [1] | 220.27 g/mol [2] |
| Boiling Point | 353.7 °C at 760 mmHg[1] | 396 °C[1] |
| Melting Point | Not available | 83-86 °C[1][2] |
| Density | 1.035 g/cm³[1] | Not available |
| Flash Point | 153.4 °C[1] | Not available |
| Assay | ≥98.0%[1] | ≥98.0%[1] |
Spectroscopic Data Comparison
Spectroscopic analysis is critical for the structural elucidation and purity assessment of organic compounds. The following tables present a comparison of the predicted and/or documented spectroscopic data for this compound and 7-Oxo-7-phenylheptanoic acid.
¹H NMR Spectroscopy Data (Predicted)
| Assignment | This compound | 7-Oxo-7-phenylheptanoic acid |
| Aromatic Protons | ~7.95-7.45 ppm (m, 5H) | ~7.95-7.45 ppm (m, 5H) |
| -CH₂- (adjacent to C=O) | ~2.95 ppm (t, 2H) | ~2.95 ppm (t, 2H) |
| -CH₂- (ester) | ~4.10 ppm (q, 2H) | - |
| -CH₂- (aliphatic chain) | ~2.30 ppm (t, 2H) | ~2.35 ppm (t, 2H) |
| -CH₂- (aliphatic chain) | ~1.70-1.30 ppm (m, 6H) | ~1.70-1.35 ppm (m, 4H) |
| -CH₃ (ester) | ~1.20 ppm (t, 3H) | - |
| -COOH | - | ~12.0 ppm (s, 1H) |
¹³C NMR Spectroscopy Data (Predicted)
| Assignment | This compound | 7-Oxo-7-phenylheptanoic acid |
| C=O (ketone) | ~200.0 ppm | ~200.5 ppm |
| C=O (ester/acid) | ~173.5 ppm | ~179.0 ppm |
| Aromatic C (quaternary) | ~137.0 ppm | ~137.2 ppm |
| Aromatic C-H | ~133.0-128.0 ppm | ~133.0-128.0 ppm |
| -CH₂- (ester O-CH₂) | ~60.5 ppm | - |
| -CH₂- (adjacent to C=O) | ~38.5 ppm | ~38.7 ppm |
| -CH₂- (aliphatic chain) | ~34.0 ppm | ~34.2 ppm |
| -CH₂- (aliphatic chain) | ~29.0-24.0 ppm | ~28.8-24.5 ppm |
| -CH₃ (ester) | ~14.2 ppm | - |
Infrared (IR) Spectroscopy Data
| Functional Group | This compound (Predicted) | 7-Oxo-7-phenylheptanoic acid (Expected) [2] |
| C=O Stretch (Ketone) | ~1685 cm⁻¹ | ~1680-1690 cm⁻¹ |
| C=O Stretch (Ester/Acid) | ~1735 cm⁻¹ | ~1700-1720 cm⁻¹ |
| C-H Stretch (Aromatic) | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ |
| C-H Stretch (Aliphatic) | ~2950-2850 cm⁻¹ | ~2950-2850 cm⁻¹ |
| O-H Stretch (Carboxylic Acid) | - | ~3300-2500 cm⁻¹ (broad) |
| C-O Stretch (Ester) | ~1250-1100 cm⁻¹ | - |
Mass Spectrometry Data
| Parameter | This compound | 7-Oxo-7-phenylheptanoic acid |
| Molecular Ion [M]⁺ | m/z 248.14 | m/z 220.11 |
| Key Fragments (Predicted) | m/z 105 (C₆H₅CO⁺), m/z 120 (C₆H₅C(OH)=CH₂⁺), m/z 203 ([M-OC₂H₅]⁺) | m/z 105 (C₆H₅CO⁺), m/z 120 (C₆H₅C(OH)=CH₂⁺), m/z 202 ([M-H₂O]⁺) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of analytical data for this compound and its analogues. These protocols are based on standard laboratory practices and may require optimization for specific instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to TMS (0.00 ppm).
Infrared (IR) Spectroscopy
-
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: For liquids (this compound), a small drop can be applied directly to the ATR crystal. For solids (7-Oxo-7-phenylheptanoic acid), a small amount of the powder is pressed firmly onto the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing: The sample spectrum is ratioed against a background spectrum of the clean ATR crystal.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction.
-
GC Conditions (for sample introduction):
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C).
-
-
MS Conditions (EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns.
Visualizing the Analytical Workflow
A systematic workflow is crucial for the comprehensive analysis and cross-validation of analytical data.
Caption: A logical workflow for the analytical cross-validation of chemical intermediates.
Signaling Pathway of Application
This compound is a precursor to Seratrodast, a thromboxane A2 receptor antagonist. Understanding the signaling pathway of the final drug product provides context for the importance of this intermediate.
Caption: The inhibitory effect of Seratrodast on the Thromboxane A2 signaling pathway.
References
Safety Operating Guide
Personal protective equipment for handling Ethyl 7-oxo-7-phenylheptanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling Ethyl 7-oxo-7-phenylheptanoate (CAS No. 112665-41-5). Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[2] | To protect against splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | To prevent skin contact, which may cause irritation[1][3]. Nitrile gloves offer good resistance to bases, oils, and many solvents[4]. |
| Body Protection | A fully buttoned lab coat. A chemical-resistant apron is recommended for larger quantities.[2] | To protect against accidental splashes and spills. |
| Footwear | Closed-toe shoes.[2] | To protect feet from spills and falling objects. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood[2][5]. | To minimize inhalation of vapors, which may cause respiratory irritation[1]. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
Experimental Workflow:
Caption: This diagram outlines the procedural workflow for the safe handling of this compound, from receiving the chemical to the final disposal steps.
Step-by-Step Handling Protocol:
-
Receiving and Storage: Upon receipt, log the chemical in your inventory. Store the container in a cool, dry, and well-ventilated area away from direct sunlight and heat sources[6]. The container should be tightly sealed[2].
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above. All work with this compound should be conducted in a certified chemical fume hood to minimize vapor inhalation[2][5].
-
Handling:
-
Post-Handling:
-
Thoroughly wash your hands with soap and water after handling the chemical[2].
-
Clean any contaminated surfaces and equipment.
-
Remove and properly dispose of any contaminated PPE.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a designated and clearly labeled hazardous waste container[7].
-
Container Management: The waste container must be leak-proof, compatible with the chemical, and kept tightly closed when not in use[7].
-
Disposal: Dispose of the chemical waste through a licensed and approved waste disposal company[1][7]. Do not pour it down the drain or dispose of it with regular trash.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposal.
Physical and Chemical Properties
Understanding the properties of this compound is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C15H20O3[6] |
| Molecular Weight | 248.317 g/mol [6] |
| Boiling Point | 353.736 °C at 760 mmHg[6] |
| Flash Point | 153.394 °C[6] |
| Density | 1.035 g/cm³[6] |
| Purity | ≥98.0%[6] |
By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


